4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
Description
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Properties
IUPAC Name |
4-fluoro-2-nitro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGISCPIWSHGJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560292 | |
| Record name | 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123572-62-3 | |
| Record name | 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
CAS Number: 124170-06-5
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is a specialized chemical intermediate. The presence of three distinct functional groups on the benzene ring—a fluorine atom, a nitro group, and a trifluoromethoxy group—imparts specific reactivity and electronic properties to the molecule. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest in medicinal chemistry as it can enhance metabolic stability and lipophilicity of drug candidates. The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization in multi-step syntheses.
Physicochemical and Computational Data
The following tables summarize the key physical, chemical, and computed properties for this compound.
Table 1: Chemical Identity and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 124170-06-5 | [1] |
| Molecular Formula | C₇H₃F₄NO₃ | [1] |
| Molecular Weight | 225.10 g/mol | [1] |
| IUPAC Name | 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | |
| Synonyms | 2-Fluoro-5-(trifluoromethoxy)nitrobenzene, 3-Nitro-alpha,alpha,alpha,4-tetrafluoroanisole | |
| Physical Form | Liquid | |
| Purity | ≥98% |
Table 2: Computed Properties
| Property | Value | Source(s) |
| XLogP3 | 3.1 | |
| Topological Polar Surface Area | 55.1 Ų | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 225.004906 g/mol | [1] |
Synthesis Pathway and Experimental Protocol
The most probable synthetic route to this compound is via the electrophilic nitration of the precursor, 4-Fluoro-1-(trifluoromethoxy)benzene. The trifluoromethoxy group is an ortho-, para- director. Since the para position is already occupied by the fluorine atom, the nitration is expected to occur at one of the ortho positions.
Proposed Synthesis Pathway
The diagram below illustrates the direct nitration of 4-Fluoro-1-(trifluoromethoxy)benzene.
Caption: Proposed synthesis of the target compound via electrophilic nitration.
Generalized Experimental Protocol for Aromatic Nitration
Disclaimer: A specific, validated experimental protocol for the synthesis of CAS 124170-06-5 is not available in published literature. The following is a generalized procedure based on standard aromatic nitration techniques and should be adapted and optimized under appropriate laboratory safety protocols.[2]
Materials:
-
4-Fluoro-1-(trifluoromethoxy)benzene (Starting Material)
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate Solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Standard laboratory glassware and safety equipment (fume hood, personal protective equipment)
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly and cautiously add a stoichiometric excess of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.
-
Reaction Setup: Charge a separate reaction flask, equipped with a magnetic stirrer and a dropping funnel, with the starting material, 4-Fluoro-1-(trifluoromethoxy)benzene. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of the starting material. The reaction temperature must be carefully controlled and maintained between 0-10 °C throughout the addition to minimize side product formation.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for a designated period (e.g., 1-3 hours). The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is deemed complete, very carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Extraction: The aqueous mixture is then transferred to a separatory funnel and extracted multiple times with an organic solvent like dichloromethane.
-
Neutralization and Washing: The combined organic extracts are washed sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by techniques such as column chromatography on silica gel to afford the pure this compound.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the synthesis and purification process described above.
Caption: General workflow for the synthesis and purification of the target compound.
Spectroscopic Data
Specific, experimentally-derived spectroscopic data for this compound (CAS 124170-06-5) is not widely available in the public domain. However, based on its structure, the following characteristics can be predicted for its various spectra.
Table 3: Predicted Spectroscopic Features
| Spectroscopy Type | Predicted Features |
| ¹H NMR | The aromatic region would display complex multiplets for the three protons on the benzene ring. The chemical shifts would be influenced by the strong electron-withdrawing effects of the nitro and trifluoromethoxy groups, and coupling would be observed with the ¹⁹F nucleus. |
| ¹³C NMR | The spectrum would show seven distinct signals for the aromatic and trifluoromethoxy carbons. The carbon atoms bonded to fluorine will exhibit characteristic large one-bond C-F coupling constants (¹JCF), and smaller multi-bond couplings (ⁿJCF) would be observed for other carbons.[3][4] |
| ¹⁹F NMR | Two signals would be expected: one for the fluorine on the aromatic ring and a second for the trifluoromethoxy group. |
| IR Spectroscopy | Strong absorption bands are expected for the symmetric and asymmetric stretching of the N-O bonds in the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). Aromatic C-H, C=C, C-F, and C-O stretching vibrations would also be present.[5] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) at m/z = 225.0049.[1] |
Safety and Handling
Handling of this compound requires adherence to standard laboratory safety procedures for handling potentially hazardous chemicals.
Table 4: GHS Hazard Information
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Health Hazards | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Applications and Future Research
As a functionalized building block, this compound is a valuable intermediate for the synthesis of agrochemicals and pharmaceuticals. The nitro group can be reduced to an aniline, which can then participate in a wide range of coupling reactions or be further functionalized. The trifluoromethoxy group is a key moiety for modulating the pharmacokinetic properties of bioactive molecules. Further research could focus on developing and publishing a detailed, optimized synthesis protocol and fully characterizing the compound to facilitate its broader use in discovery chemistry.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of the chemical compound 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes computed properties and data for structurally related isomers to offer a comparative context. Furthermore, standardized experimental protocols for determining key physicochemical parameters are detailed to assist researchers in their own characterization efforts.
Core Physicochemical Data
The following table summarizes the available physicochemical data for this compound. It is important to note that while some basic identifiers are confirmed, much of the quantitative data is based on computational models due to a lack of published experimental values.
| Property | Value | Source |
| IUPAC Name | 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene | [1][2] |
| Synonyms | 4-fluoro-3-nitrophenyl trifluoromethyl ether | [2] |
| CAS Number | 124170-06-5 | [1][3][4][5] |
| Molecular Formula | C₇H₃F₄NO₃ | [1][3][4][5] |
| Molecular Weight | 225.10 g/mol | [1][3][4] |
| Physical Form | Liquid (at room temperature) | [2] |
| Purity | ≥98% | [3] |
| Computed XLogP3 | 3.1 | [1] |
| Computed Topological Polar Surface Area | 55.1 Ų | [1] |
| Computed Hydrogen Bond Donors | 0 | [3] |
| Computed Hydrogen Bond Acceptors | 3 | [3] |
| Computed Rotatable Bonds | 2 | [3] |
Comparative Physicochemical Data of Isomers
To provide a broader perspective, the following table presents experimental data for isomers and structurally similar compounds. This comparative data can be useful for estimating the properties of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 1-Fluoro-4-nitrobenzene | 350-46-9 | C₆H₄FNO₂ | 141.10 | 21 | 205 | 1.34 |
| Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- | 121-17-5 | C₇H₃ClF₃NO₂ | 225.55 | Not Available | 367-368 (reduced pressure) | Not Available |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of organic compounds are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined by observing the temperature at which it transitions to a liquid phase.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
If the sample is not already a fine powder, gently crush a small amount of the solid using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[7][8]
-
Place the capillary tube in the heating block of the melting point apparatus.[8]
-
Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[8]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has transformed into a liquid (the end of the melting range).[8]
-
For a pure compound, the melting range should be narrow (0.5-1.0°C).
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10][11]
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with oil or an aluminum block)
-
Burner or hot plate
Procedure:
-
Place a few milliliters of the liquid sample into a small test tube.[10]
-
Invert a capillary tube (sealed end up) and place it into the test tube with the liquid.[9][12]
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
Heat the apparatus gently.[9]
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, stop heating.
-
The liquid will begin to cool, and the bubbling will slow down.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[11][13]
Density Determination of a Liquid
Density is the mass per unit volume of a substance.[14]
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
Procedure:
-
Measure the mass of a clean, dry pycnometer or graduated cylinder.[14]
-
Fill the container with the liquid sample to a known volume.
-
Measure the total mass of the container and the liquid.[14]
-
Subtract the mass of the empty container to find the mass of the liquid.
-
Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).[15][16]
-
For higher accuracy, repeat the measurement multiple times and calculate the average.[14]
Solubility Determination
Solubility tests determine the extent to which a compound dissolves in a particular solvent.
Qualitative Procedure:
-
Place a small, measured amount of the solute (e.g., 25 mg) into a test tube.[17]
-
Add a small volume of the solvent (e.g., 0.75 mL) in portions.[17]
-
After each addition, shake the test tube vigorously to facilitate dissolution.[17]
-
Observe whether the solute dissolves completely.
-
This can be performed with a range of solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) to classify the compound's solubility.[17]
Quantitative Procedure (Excess Solute Method):
-
Add an excess amount of the solute to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully extract a known volume of the supernatant liquid.
-
Determine the concentration of the solute in the supernatant using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).[18]
Visualizations
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical compound.
References
- 1. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C7H3F4NO3 | CID 14439306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | 124170-06-5 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 124170-06-5 | Benzene, 1-fluoro-2-nitro-4-(trifluoromethoxy)- - Alachem Co., Ltd. [alachem.co.jp]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. byjus.com [byjus.com]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. homesciencetools.com [homesciencetools.com]
- 16. chemistry-online.com [chemistry-online.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. lifechemicals.com [lifechemicals.com]
An In-depth Technical Guide to 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
This guide provides a comprehensive overview of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene, a key intermediate in the synthesis of complex organic molecules. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This document details the compound's chemical structure, molecular weight, physicochemical properties, and a representative synthetic protocol.
Chemical Identity and Properties
This compound, also known by its IUPAC name 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene, is an aromatic organic compound.[1] Its structure incorporates a benzene ring substituted with a fluorine atom, a nitro group, and a trifluoromethoxy group. These functional groups impart specific reactivity and properties, making it a valuable building block in organic synthesis.
The quantitative physicochemical data for this compound are summarized in the table below for ease of reference.
| Property | Value |
| IUPAC Name | 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene[1] |
| CAS Number | 124170-06-5[1] |
| Molecular Formula | C₇H₃F₄NO₃[1] |
| Molecular Weight | 225.10 g/mol [1] |
| Monoisotopic Mass | 225.00490561 Da[1] |
| Synonyms | 2-Fluoro-5-(trifluoromethoxy)nitrobenzene, 3-Nitro-alpha,alpha,alpha,4-tetrafluoroanisole[1] |
Synthetic Protocol: Nitration of 1-Fluoro-4-(trifluoromethoxy)benzene
The introduction of a nitro group onto the aromatic ring of a precursor is a common method for synthesizing nitroaromatic compounds. The following protocol describes a representative electrophilic aromatic substitution reaction for the preparation of this compound from 1-Fluoro-4-(trifluoromethoxy)benzene. This method is adapted from general nitration procedures for similar substrates.[2]
Materials:
-
1-Fluoro-4-(trifluoromethoxy)benzene (starting material)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5%, aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with a measured amount of 1-Fluoro-4-(trifluoromethoxy)benzene. The flask is placed in an ice bath to maintain a temperature of 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, a nitrating mixture is carefully prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:1 volume ratio, while cooling in an ice bath.
-
Addition of Nitrating Agent: The prepared nitrating mixture is transferred to a dropping funnel and added dropwise to the stirred solution of the starting material in the round-bottom flask. The rate of addition is controlled to ensure the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is poured slowly over crushed ice with stirring. The resulting precipitate (the crude product) is collected by vacuum filtration.
-
Neutralization and Extraction: The crude product is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic solution is washed sequentially with deionized water, 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[3]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the final product, this compound.
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart of the synthesis of this compound.
Applications
This compound serves as a crucial intermediate in the synthesis of various high-value chemicals. Its utility is particularly noted in the pharmaceutical and agrochemical industries.[4] The presence of the fluorine and trifluoromethoxy groups can enhance properties such as metabolic stability, lipophilicity, and binding affinity of the final active ingredients.[4]
Safety and Handling
According to GHS classifications, 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene is considered hazardous.[1] It is harmful if swallowed, inhaled, or in contact with skin, and it causes skin irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
- 1. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C7H3F4NO3 | CID 14439306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 3. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. innospk.com [innospk.com]
Spectroscopic and Physicochemical Profile of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene (CAS No. 123572-62-3). Due to the absence of experimentally derived spectroscopic data in publicly accessible literature and databases, this document presents predicted spectroscopic values for ¹H NMR, ¹³C NMR, and ¹⁹F NMR, alongside expected infrared absorption bands and mass spectrometry fragmentation patterns. Detailed, generalized protocols for the acquisition of such spectroscopic data are provided to guide researchers in the characterization of this and similar compounds. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this molecule.
Introduction
This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring a fluorine atom, a nitro group, and a trifluoromethoxy group, suggests unique electronic and steric properties that can be exploited in molecular design and synthesis. Accurate spectroscopic and physicochemical data are paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide consolidates available information and provides robust predicted data to facilitate its use in a research and development setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for handling, storage, and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 123572-62-3 | [1] |
| Molecular Formula | C₇H₃F₄NO₃ | [1] |
| Molecular Weight | 225.10 g/mol | [1] |
| Purity | ≥98% (as commercially available) | [1] |
Spectroscopic Data (Predicted)
As of the date of this publication, experimental spectroscopic data for this compound is not available in the public domain. The following tables provide predicted data based on computational models and established knowledge of chemical shifts and spectral correlations for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data provides a valuable reference for the structural verification of synthesized this compound.
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.1 - 8.3 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 5.0 | H-5 |
| ~ 7.4 - 7.6 | ddd | J(H,H) ≈ 9.0, J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 | H-3 |
| ~ 7.2 - 7.4 | dd | J(H,F) ≈ 8.5, J(H,H) ≈ 2.5 | H-6 |
Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 164 (d, ¹J(C,F) ≈ 250 Hz) | C-4 |
| ~ 148 - 152 | C-2 |
| ~ 140 - 144 | C-1 |
| ~ 125 - 129 | C-6 |
| ~ 120.5 (q, ¹J(C,F) ≈ 260 Hz) | -OCF₃ |
| ~ 118 - 122 (d, ²J(C,F) ≈ 25 Hz) | C-5 |
| ~ 115 - 119 (d, ²J(C,F) ≈ 20 Hz) | C-3 |
Table 4: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃, referenced to CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -58 to -60 | s | -OCF₃ |
| ~ -110 to -115 | m | Ar-F |
Infrared (IR) Spectroscopy
A computed vapor phase infrared spectrum for this compound is available.[2] The expected characteristic absorption bands are detailed in Table 5.
Table 5: Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1530 - 1560 | Strong | Asymmetric NO₂ stretch |
| ~ 1340 - 1370 | Strong | Symmetric NO₂ stretch |
| ~ 1250 - 1290 | Strong | C-O stretch (Ar-O-CF₃) |
| ~ 1150 - 1210 | Strong | C-F stretch (-OCF₃) |
| ~ 1200 - 1240 | Strong | C-F stretch (Ar-F) |
| ~ 1450 - 1600 | Medium-Weak | Aromatic C=C stretch |
Mass Spectrometry (MS)
The expected fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be crucial for confirming the molecular weight and structural features.
Table 6: Expected Mass Spectrometry Data (EI-MS)
| m/z | Interpretation |
| 225 | [M]⁺ (Molecular ion) |
| 209 | [M - O]⁺ |
| 195 | [M - NO]⁺ |
| 179 | [M - NO₂]⁺ |
| 156 | [M - OCF₃]⁺ |
| 69 | [CF₃]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a novel or uncharacterized compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required.
-
-
¹H NMR Acquisition:
-
Set the spectrometer to the proton frequency.
-
Acquire the spectrum at a controlled temperature (e.g., 298 K).
-
Use a standard single-pulse experiment (e.g., 'zg30').
-
Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Obtain a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectrometer to the carbon frequency.
-
Use a proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.
-
Set the spectral width to cover all expected carbon signals (e.g., 0-180 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Set the spectrometer to the fluorine frequency.
-
A standard single-pulse experiment can be used.
-
Set the spectral width to a range appropriate for organofluorine compounds (e.g., +50 to -250 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum and identify multiplicities and coupling constants.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
If the sample is a liquid, place a single drop directly onto the ATR crystal.
-
If the sample is a solid, press a small amount firmly onto the ATR crystal to ensure good contact.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Data Acquisition (GC-MS EI):
-
GC Method:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.
-
Use a suitable capillary column (e.g., HP-5ms).
-
Employ a temperature program to ensure separation from any impurities and the solvent (e.g., start at 50°C, ramp to 250°C).
-
-
MS Method:
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-300).
-
Set the ion source and transfer line temperatures to ensure the sample remains in the gas phase (e.g., 230°C and 280°C, respectively).
-
-
-
Data Processing:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Experimental Workflow
The logical flow for the spectroscopic characterization of a newly synthesized or acquired compound like this compound is depicted below. This workflow ensures a systematic approach to structural confirmation and purity assessment.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Conclusion
While experimental spectroscopic data for this compound remains elusive in the public domain, this technical guide provides a robust framework for its characterization. The predicted NMR, IR, and MS data offer valuable benchmarks for researchers. Furthermore, the detailed experimental protocols outlined herein furnish the necessary methodological guidance for obtaining and interpreting high-quality spectroscopic data, thereby enabling the confident identification and utilization of this compound in various synthetic applications.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.
Predicted ¹H NMR Spectral Data
Due to the absence of a publicly available experimental spectrum for this compound, the following data is a prediction based on the analysis of substituent effects and data from structurally related compounds. The aromatic region of the ¹H NMR spectrum is expected to display signals for three protons on the benzene ring. The chemical shifts (δ) are influenced by the electronic effects of the fluorine, nitro, and trifluoromethoxy groups. Protons on aromatic rings typically appear in the range of 6.5-8.0 ppm[1].
Substituent Effects on Chemical Shifts:
-
Nitro group (-NO₂): Strongly electron-withdrawing, causing a significant downfield shift (deshielding) of ortho and para protons.
-
Fluorine (-F): Electronegative and electron-withdrawing via induction, but electron-donating through resonance. Its effect is complex, but it generally causes a downfield shift. It also introduces spin-spin coupling with nearby protons.
-
Trifluoromethoxy group (-OCF₃): A strongly electron-withdrawing group, leading to deshielding of the aromatic protons.
Based on these effects, the proton ortho to the nitro group is expected to be the most deshielded and appear at the lowest field. The other two protons will be influenced by a combination of these substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 8.0 - 8.3 | Doublet of doublets (dd) | ortho J(H-3, H-5) ≈ 2-3 Hz, meta J(H-3, F) ≈ 4-6 Hz |
| H-5 | 7.6 - 7.9 | Doublet of doublets of doublets (ddd) | ortho J(H-5, H-6) ≈ 8-9 Hz, meta J(H-5, H-3) ≈ 2-3 Hz, meta J(H-5, F) ≈ 2-3 Hz |
| H-6 | 7.4 - 7.7 | Doublet of doublets (dd) | ortho J(H-6, H-5) ≈ 8-9 Hz, meta J(H-6, F) ≈ 8-10 Hz |
Disclaimer: The chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of an aromatic compound like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for many organic compounds[2].
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution into a clean, standard 5 mm NMR tube using a Pasteur pipette.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Set the acquisition parameters. For a standard ¹H NMR experiment, typical parameters on a 400 MHz spectrometer would be:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds (a longer delay may be needed for accurate integration)
-
Number of Scans: 8-16 (or more for dilute samples)
-
Spectral Width: 0-12 ppm (to cover the expected range of aromatic and any other protons)
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum. If TMS was used, set its peak to 0.00 ppm. Otherwise, reference to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Logical Relationships of Proton Signals
The following diagram illustrates the expected spin-spin coupling relationships between the aromatic protons and the fluorine atom in this compound. The coupling patterns are crucial for the unambiguous assignment of the proton signals. Typical ortho coupling constants (³JHH) are in the range of 7-10 Hz, while meta couplings (⁴JHH) are smaller, around 2-3 Hz[3]. Coupling to fluorine (JHF) can occur over multiple bonds.
References
In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
This guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the predicted spectral data, experimental protocols for its acquisition, and a visual representation of the molecular structure with its corresponding NMR assignments.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is predicted to exhibit seven distinct signals, corresponding to the six aromatic carbons and the single carbon of the trifluoromethoxy group. The presence of fluorine atoms in the molecule leads to characteristic splitting of the carbon signals due to C-F coupling. The predicted chemical shifts (δ) in parts per million (ppm) and carbon-fluorine coupling constants (JCF) in Hertz (Hz) are summarized in the table below. These values are estimated based on established substituent effects and data from structurally analogous compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCF, Hz) |
| C-1 (-OCF₃) | 145 - 150 | Quartet of Doublets (qd) | ²JC-OCF ≈ 2-5 Hz, ³JC-F ≈ 3-7 Hz |
| C-2 (-NO₂) | 140 - 145 | Doublet of Quartets (dq) | ³JC-F ≈ 7-12 Hz, ⁴JC-OCF ≈ 1-3 Hz |
| C-3 | 115 - 120 | Doublet of Quartets (dq) | ²JC-F ≈ 20-25 Hz, ⁴JC-OCF ≈ 1-3 Hz |
| C-4 (-F) | 160 - 165 | Doublet of Quartets (dq) | ¹JC-F ≈ 240-260 Hz, ³JC-OCF ≈ 2-5 Hz |
| C-5 | 110 - 115 | Doublet (d) | ²JC-F ≈ 20-25 Hz |
| C-6 | 125 - 130 | Doublet (d) | ³JC-F ≈ 8-12 Hz |
| -OCF₃ | 120 - 125 | Quartet (q) | ¹JC-F ≈ 255-265 Hz |
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a detailed methodology for acquiring the ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended to achieve good signal resolution and sensitivity.
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C NMR (¹³C{¹H}).
-
Frequency: Approximately 100 MHz for a 400 MHz spectrometer.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm (or wider to ensure all signals are captured).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons and the -OCF₃ carbon.
-
Number of Scans: 1024 to 4096 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbons and the carbon of the trifluoromethoxy group, which can be broad and have low intensity due to coupling with fluorine.[1]
-
-
Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
3. Considerations for Fluorinated Compounds:
-
The presence of C-F coupling can lead to complex multiplets and, in some cases, signal overlap.[2][3]
-
Long-range C-F couplings are common and can provide valuable structural information.[2]
-
For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) may be beneficial.
-
In cases of severe signal overlap, ¹⁹F decoupling experiments can be employed to simplify the ¹³C spectrum, though this requires specialized hardware.[2]
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering of the carbon atoms, providing a clear visual correlation to the data presented in the table.
Caption: Molecular structure of this compound.
References
An In-depth Technical Guide to the Solubility of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Due to its structural features, including a trifluoromethoxy group, a nitro group, and a fluorine atom, understanding its behavior in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties Overview
This compound is a substituted aromatic compound. The presence of the highly electronegative trifluoromethoxy (-OCF3) and nitro (-NO2) groups significantly influences its polarity and intermolecular interactions. These groups tend to make the molecule lipophilic, suggesting good solubility in many common organic solvents. However, the specific solubility will depend on the interplay between the solute and solvent molecules, including polarity matching, hydrogen bonding potential, and temperature.
Quantitative Solubility Data
As of this guide's publication, specific experimental data on the mole fraction or mass solubility of this compound in various organic solvents has not been reported in publicly accessible databases. Researchers are encouraged to determine this data experimentally to inform their specific applications. The following table is provided as a template for recording such experimental findings.
Table 1: Experimental Solubility Data Template for this compound
| Organic Solvent | Temperature (K) | Mole Fraction Solubility (x) | Mass Solubility ( g/100 g solvent) |
| Methanol | 298.15 | Data to be determined | Data to be determined |
| Ethanol | 298.15 | Data to be determined | Data to be determined |
| Acetone | 298.15 | Data to be determined | Data to be determined |
| Ethyl Acetate | 298.15 | Data to be determined | Data to be determined |
| Dichloromethane | 298.15 | Data to be determined | Data to be determined |
| Toluene | 298.15 | Data to be determined | Data to be determined |
| Other | Specify | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[1][2] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.[2]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled water bath or shaker
-
Sealed glass vials or flasks
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Analytical balance (±0.0001 g)
-
Pipettes and pre-weighed evaporating dishes or vials
-
Drying oven or vacuum desiccator
3.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the sealed vial in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. If a shaker is unavailable, intermittent vigorous shaking can be performed.
-
Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for several hours to let the excess solid settle.
-
Sample Withdrawal: Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a filter to prevent transfer of any solid particles.
-
Weighing the Sample: Immediately transfer the collected supernatant to a pre-weighed, dry evaporating dish and record the total weight (dish + solution).
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A gentle stream of nitrogen can facilitate this process. Alternatively, a rotary evaporator can be used.
-
Final Weighing: Once all the solvent has been removed, cool the dish in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is achieved.[2]
3.3. Data Calculation
-
Mass of the solution (m_solution): (Weight of dish + solution) - (Weight of empty dish)
-
Mass of the solute (m_solute): (Weight of dish + dry solute) - (Weight of empty dish)
-
Mass of the solvent (m_solvent): m_solution - m_solute
-
Mass Solubility: (m_solute / m_solvent) * 100
-
Mole Fraction Solubility (x): To calculate the mole fraction, convert the mass of the solute and solvent to moles using their respective molecular weights.
-
x = moles_solute / (moles_solute + moles_solvent)
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental solubility determination and a general purification workflow relevant to handling this compound.
References
An In-Depth Technical Guide to the Safe Handling of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
Disclaimer: No specific Safety Data Sheet (SDS) or CAS number for 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene was found during the literature search. The following information is compiled from data on structurally similar compounds and should be used as a guide for experienced researchers. A thorough risk assessment should be conducted before handling this compound.
This technical guide provides a comprehensive overview of the safety, handling, and potential hazards associated with this compound, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific isomer, this guide draws upon information from closely related fluorinated nitroaromatic compounds to provide a robust framework for safe laboratory practices.
Physicochemical and Hazard Profile
The physicochemical properties of this compound are predicted to be similar to its isomers and other related nitroaromatic compounds. The presence of a nitro group, a trifluoromethoxy group, and a fluorine atom on the benzene ring suggests that this compound is likely to be a dense liquid or a low-melting solid with a high boiling point. These functional groups also indicate potential chemical and toxicological hazards.
Table 1: Physicochemical Data of Structurally Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |
| 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene | 182289-81-2 | C₇H₃F₄NO₂ | 209.10 | 208.4 at 760 mmHg[1] | 79.8[1] | 1.504[1] |
| 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | 124170-06-5 | C₇H₃F₄NO₃ | 225.10 | Not Available | Not Available | Not Available |
| 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene | 393-09-9 | C₇H₃F₄NO₂ | 209.10 | Not Available | Not Available | Not Available |
Table 2: Hazard Identification for Structurally Similar Compounds
| Hazard Statement | Compound Class | Reference |
| Harmful if swallowed | Fluorinated Nitroaromatics | |
| Toxic in contact with skin | Fluorinated Nitroaromatics | |
| Causes skin irritation | Fluorinated Nitroaromatics | [2][3] |
| Causes serious eye irritation | Fluorinated Nitroaromatics | [2][3] |
| Harmful if inhaled | Fluorinated Nitroaromatics | |
| May cause respiratory irritation | Fluorinated Nitroaromatics | [3] |
| May cause damage to organs through prolonged or repeated exposure | Nitroaromatic Compounds | |
| Toxic to aquatic life with long lasting effects | Fluorinated Nitroaromatics |
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be performed before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Glove breakthrough time should be considered.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: All handling of the compound should be performed in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Safe Handling Workflow
The following diagram outlines a general workflow for the safe handling of this compound.
Storage Requirements
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols: General Considerations for Synthesis and Reactions
A patented process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds describes the nitration of trifluoromethoxybenzene, which results in a mixture of isomers with the para isomer being the major product[4]. Another patent describes the reduction of p-trifluoromethoxynitrobenzene using iron and hydrochloric acid[4]. These procedures highlight the use of strong acids and reducing agents, which require careful handling.
General Experimental Workflow for Nitration:
Potential Biological Effects and Signaling Pathways
Specific studies on the biological activity and signaling pathway interactions of this compound are not available. However, the biological activity of fluorinated and nitroaromatic compounds has been a subject of extensive research in drug discovery.
The introduction of fluorine and trifluoromethyl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. These groups can influence metabolic stability, binding affinity to target proteins, and membrane permeability. The nitro group in aromatic compounds can undergo enzymatic reduction in biological systems, which can lead to the formation of reactive intermediates that may exert toxic effects[5].
Fluorinated compounds are known to play a strategic role in modulating biological activity. The presence of fluorine can affect the pKa of nearby functional groups, which can be crucial for drug absorption and distribution[6]. Furthermore, fluorine can participate in favorable interactions with biological targets[6].
The biological effects of nitroaromatic compounds are diverse and depend on the overall structure of the molecule. Some nitroaromatic compounds are known to be biologically active, with applications as antibacterial and anticancer agents[5]. However, many nitroaromatic compounds are also known to be toxic and potentially carcinogenic[7].
Given these general principles, it is plausible that this compound could interact with various biological targets and signaling pathways. However, without specific experimental data, any discussion of its effects remains speculative. Researchers working with this compound should be aware of the potential for biological activity and take appropriate precautions.
Logical Relationship of Functional Groups to Potential Biological Activity:
References
- 1. innospk.com [innospk.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Trifluoromethoxy Group: A Guide to its Reactivity on Aromatic Rings for Researchers and Drug Development Professionals
The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in modern medicinal chemistry and materials science. Its unique electronic properties and high lipophilicity offer significant advantages in modulating the physicochemical and pharmacokinetic profiles of organic molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, electronic effects, and reactivity of the trifluoromethoxy group when attached to an aromatic ring, with a focus on data-driven insights and detailed experimental methodologies.
Physicochemical Properties of the Trifluoromethoxy Group
The trifluoromethoxy group is often considered a "pseudo-halogen" due to its strong electron-withdrawing nature and significant lipophilicity, which are comparable to or greater than those of halogens. These properties are crucial in drug design for enhancing metabolic stability, membrane permeability, and binding affinity.[1][2]
Electronic Effects
The -OCF₃ group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) that outweighs its weak positive resonance effect (+R). This is in stark contrast to the methoxy group (-OCH₃), which is a strong resonance donor. The electron density on the oxygen atom in the -OCF₃ group is significantly reduced by the three fluorine atoms, minimizing its ability to donate electrons to the aromatic ring via resonance.
Table 1: Electronic Properties of the Trifluoromethoxy Group
| Parameter | Value | Reference |
| Hammett Constant (σp) | +0.35 | [1] |
| Hammett Constant (σm) | +0.40 | [1] |
| Electronegativity (χ) | 3.7 | [3] |
Lipophilicity
The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, significantly increasing the octanol/water partition coefficient (logP) of a molecule.[2] This property is critical for enhancing membrane permeability and can improve the pharmacokinetic profile of a drug candidate.
Table 2: Lipophilicity Parameters of the Trifluoromethoxy Group
| Parameter | Value | Reference |
| Hansch Parameter (π) | +1.04 | [3] |
| Calculated logP of Trifluoromethoxybenzene | 2.57 |
Stability and Bond Properties
The carbon-oxygen bond in the Ar-OCF₃ moiety is exceptionally stable due to the strong electron-withdrawing effect of the CF₃ group, which strengthens the C-O bond. This contributes to the high metabolic stability of trifluoromethoxylated compounds.[4]
Table 3: Bond Dissociation Energy
| Bond | Bond Dissociation Energy (kJ/mol) |
| Ar-OCF₃ | ~420 |
Synthesis of Trifluoromethoxylated Arenes
The introduction of the trifluoromethoxy group onto an aromatic ring has historically been challenging. However, several effective methods have been developed in recent years.
Radical C-H Trifluoromethoxylation
Direct C-H trifluoromethoxylation of arenes offers an atom-economical approach. Reagents such as bis(trifluoromethyl)peroxide (BTMP) can be used under photoredox or TEMPO catalysis to generate the •OCF₃ radical, which then reacts with the aromatic substrate.[1][5]
Table 4: Representative Conditions for Radical C-H Trifluoromethoxylation of Benzene
| Reagent | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
| BTMP | Ru(bpy)₃(PF₆)₂ (photocatalyst) | Acetonitrile | RT | 70 | [1] |
| BTMP | TEMPO | Neat | RT | 61 | [5] |
OCF₃ Migration from N-Aryl-N-hydroxylamine Derivatives
A two-step sequence involving O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF₃ migration provides a versatile route to ortho-trifluoromethoxylated anilines.[2]
Table 5: Conditions for OCF₃ Migration
| Substrate | Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| N-aryl-N-(trifluoromethoxy)amine | - | MeNO₂ | 50-140 | Good to excellent | [2] |
Reactivity of Trifluoromethoxylated Aromatic Rings
The strong electron-withdrawing nature of the -OCF₃ group significantly influences the reactivity of the aromatic ring in key chemical transformations.
Electrophilic Aromatic Substitution (EAS)
The trifluoromethoxy group is a deactivating substituent for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. It directs incoming electrophiles to the meta position. This is because the resonance structures of the arenium ion intermediate for ortho and para attack place a destabilizing positive charge adjacent to the electron-withdrawing -OCF₃ group.
Table 6: Electrophilic Aromatic Substitution of Trifluoromethoxybenzene
| Reaction | Reagents | Product |
| Nitration | HNO₃, H₂SO₄ | 1-Nitro-3-(trifluoromethoxy)benzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-3-(trifluoromethoxy)benzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acyl-3-(trifluoromethoxy)benzene |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing -OCF₃ group can activate an aromatic ring towards nucleophilic aromatic substitution, particularly when other strong electron-withdrawing groups are also present on the ring, or when the reaction proceeds via a benzyne intermediate under harsh conditions. For a typical SNAr mechanism, the attack of a nucleophile is the rate-determining step, and the stability of the resulting Meisenheimer complex is key.
Table 7: Nucleophilic Aromatic Substitution of Trifluoromethoxy-substituted Arenes
| Substrate | Nucleophile | Conditions | Product | Reference |
| 1-Fluoro-4-(trifluoromethoxy)benzene | Grignard/Organolithium Reagents | THF, -78 °C to reflux | Substituted trifluoromethoxybenzene | [6] |
C-OCF₃ Bond Cleavage
While the Ar-OCF₃ bond is generally robust, its cleavage can be achieved under reductive conditions, offering a synthetic route to otherwise inaccessible molecules.[4]
Table 8: Reductive Cleavage of the C-OCF₃ Bond
| Substrate | Reagents | Solvent | Temp. (°C) | Product | Yield (%) | Reference |
| Trifluoromethoxybenzene | Na, TMSCl | THF | 80 | Phenyltrimethylsilane | 92 (NMR) | [7] |
Detailed Experimental Protocols
Synthesis of Trifluoromethoxybenzene via Radical C-H Trifluoromethoxylation
Materials:
-
Benzene (10 equiv)
-
Bis(trifluoromethyl)peroxide (BTMP) (1 equiv)
-
Ru(bpy)₃(PF₆)₂ (0.03 mol%)
-
Acetonitrile (solvent)
-
402 nm LED light source
Procedure:
-
In a nitrogen-filled glovebox, add Ru(bpy)₃(PF₆)₂ to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add acetonitrile and benzene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Cool the vial to -78 °C and bubble BTMP gas through the solution for a specified time to introduce the desired amount.
-
Warm the reaction mixture to room temperature and place it in front of a 402 nm LED light source.
-
Stir the reaction for 16 hours.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Nitration of Trifluoromethoxybenzene
Materials:
-
Trifluoromethoxybenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
Procedure:
-
To a round-bottom flask, add trifluoromethoxybenzene.
-
Cool the flask in an ice bath.
-
Slowly add a pre-mixed, cooled solution of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred trifluoromethoxybenzene.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Reductive Cleavage of the C-OCF₃ Bond in Trifluoromethoxybenzene
Materials:
-
Trifluoromethoxybenzene
-
Sodium metal (Na)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add freshly cut sodium metal and anhydrous THF.
-
Add chlorotrimethylsilane to the stirred suspension.
-
Heat the mixture to 80 °C.
-
Slowly add trifluoromethoxybenzene to the reaction mixture.
-
Stir the reaction at 80 °C for 24 hours.
-
Cool the reaction to room temperature and carefully quench with methanol, followed by water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting phenyltrimethylsilane by distillation.
Conclusion
The trifluoromethoxy group is a powerful tool for molecular design in drug discovery and materials science. Its strong electron-withdrawing character and high lipophilicity impart unique properties that can be leveraged to optimize molecular function. A thorough understanding of its synthesis and reactivity is essential for its effective application. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the full potential of this remarkable substituent.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategic advances in C–OCF3 bond transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
An In-depth Technical Guide to the Electronic Effects of Nitro and Trifluoromethoxy Groups in Benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups on benzene derivatives. Understanding these effects is paramount in the fields of medicinal chemistry and drug development, as the electronic properties of substituents profoundly influence molecular interactions, reactivity, and pharmacokinetic profiles. This document details the inductive and resonance effects of these two powerful electron-wielding groups, presents quantitative data to compare their electronic influence, outlines detailed experimental protocols for the characterization of these effects, and provides visualizations to clarify key concepts.
Core Concepts: Inductive and Resonance Effects
The electronic influence of a substituent on an aromatic ring is primarily understood through two fundamental mechanisms: the inductive effect (I) and the resonance effect (M or R).
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between the substituent and the carbon atom of the benzene ring to which it is attached. Electron-withdrawing groups have a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I).
-
Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Electron-withdrawing groups that can delocalize the ring's π-electrons are said to have a negative resonance effect (-M). Conversely, substituents that can donate π-electrons to the ring exhibit a positive resonance effect (+M).
The Nitro Group (-NO₂)
The nitro group is a potent electron-withdrawing group, exerting both a strong -I and a strong -M effect.[1][2]
-
-I Effect: The high electronegativity of the nitrogen and oxygen atoms causes a significant pull of electron density from the benzene ring through the σ-bond.[3][4]
-
-M Effect: The nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms, as depicted in its resonance structures. This delocalization results in a decrease in electron density, particularly at the ortho and para positions of the ring.[1][3]
The combined -I and -M effects make the nitro group a strong deactivator of the benzene ring towards electrophilic aromatic substitution and a meta-director.[3][5][6]
The Trifluoromethoxy Group (-OCF₃)
The trifluoromethoxy group is also a strong electron-withdrawing substituent, but its electronic effects are more nuanced than those of the nitro group.
-
-I Effect: The three highly electronegative fluorine atoms induce a powerful -I effect, withdrawing significant electron density from the benzene ring through the σ-framework. This effect is considered to be the dominant electronic influence of the -OCF₃ group.
-
+M Effect (weak): The oxygen atom in the trifluoromethoxy group possesses lone pairs of electrons that can, in principle, be donated to the aromatic ring through resonance (+M effect). However, the strong electron-withdrawing nature of the adjacent trifluoromethyl group significantly diminishes this electron-donating capability, making the +M effect of the -OCF₃ group much weaker than that of a methoxy (-OCH₃) group. Some sources even describe it as having a net electron-withdrawing resonance effect in certain contexts.
Overall, the strong -I effect of the trifluoromethoxy group dominates its weak +M effect, resulting in it being a net electron-withdrawing group and a deactivator of the benzene ring. It is generally considered to be a meta-director in electrophilic aromatic substitution reactions.
Quantitative Analysis of Electronic Effects
The electronic effects of substituents are quantified using various parameters, most notably Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[7]
-
σm: Represents the electronic effect of a substituent at the meta position, which is primarily inductive.
-
σp: Represents the electronic effect at the para position, which is a combination of both inductive and resonance effects.
-
σp+ and σp-: These are modified Hammett constants used for reactions involving the formation of a positive or negative charge, respectively, that can be stabilized by direct resonance with the substituent.[8]
Other parameters include:
-
Swain-Lupton Parameters (F and R): These parameters attempt to separate the inductive (Field, F) and resonance (R) contributions to the overall electronic effect.
-
Taft Parameters (σ and Es):* The Taft equation separates polar (σ*) and steric (Es) effects.[2]
-
Hansch-Leo Lipophilicity Parameter (π): This parameter quantifies the contribution of a substituent to the lipophilicity of a molecule, a critical factor in drug design.
The following tables summarize the available quantitative data for the nitro and trifluoromethoxy groups.
Table 1: Hammett and Swain-Lupton Parameters
| Substituent | σm | σp | σp+ | σp- | F | R |
| -NO₂ | 0.71 | 0.78 | 0.79 | 1.27 | 0.67 | 0.16 |
| -OCF₃ | 0.40 | 0.35 | 0.53 | 0.59 | 0.38 | -0.03 |
Table 2: Taft and Hansch-Leo Parameters
| Substituent | σ* | Es | π |
| -NO₂ | - | - | -0.28 |
| -OCF₃ | - | - | 1.04 |
Experimental Protocols
Determination of Hammett Constants via pKa Measurement of Substituted Benzoic Acids
This protocol outlines the determination of Hammett constants (σ) by measuring the acid dissociation constant (pKa) of meta- or para-substituted benzoic acids. The difference in pKa relative to unsubstituted benzoic acid is used to calculate the σ value.[1][9]
Principle: The Hammett equation is defined as:
log(Kₓ/Kн) = σρ
where Kₓ and Kн are the acid dissociation constants of the substituted and unsubstituted benzoic acids, respectively. For the ionization of benzoic acids in water at 25°C, the reaction constant (ρ) is defined as 1. Therefore, σ = pKн - pKₓ.
Methodology: Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare solutions of the unsubstituted and substituted benzoic acids (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
-
Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Titration:
-
Pipette a known volume of the benzoic acid solution into a beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Record the initial pH.
-
Add the standardized base solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of base added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH versus the volume of base added.
-
Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative plot).
-
The pH at half the equivalence point volume is equal to the pKa of the acid.
-
-
Calculation of Hammett Constant:
-
Calculate σ using the formula: σ = pKa (benzoic acid) - pKa (substituted benzoic acid).
-
Methodology: UV-Vis Spectrophotometry
-
Preparation of Solutions:
-
Prepare a stock solution of the substituted benzoic acid in a suitable solvent.
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the acid.
-
-
Spectral Measurements:
-
For each buffer solution, add a small, constant amount of the stock acid solution.
-
Measure the UV-Vis absorbance spectrum of each solution. The protonated (HA) and deprotonated (A⁻) forms of the acid will have different absorbance spectra.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance difference between the acidic and basic forms is maximal.
-
Using the absorbance data at a chosen wavelength and the corresponding pH values, the pKa can be determined using the following equation, which can be solved graphically or using non-linear regression: A = (Aнa[H⁺] + Aₐ₋Kₐ) / ([H⁺] + Kₐ) where A is the observed absorbance, Aнa is the absorbance of the fully protonated form, Aₐ₋ is the absorbance of the fully deprotonated form, [H⁺] is the hydrogen ion concentration, and Kₐ is the acid dissociation constant.
-
-
Calculation of Hammett Constant:
-
Calculate σ as described in the potentiometric titration method.
-
Illustrative Experiment: Nitration of a Substituted Benzene
This experiment demonstrates the directing effects of substituents on electrophilic aromatic substitution.
Principle: The nitration of an aromatic compound introduces a nitro group onto the ring. The position of nitration (ortho, meta, or para) is dictated by the electronic properties of the substituent already present on the ring.
General Protocol (Example: Nitration of Toluene)
Caution: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. This experiment should be performed in a fume hood with appropriate personal protective equipment.
-
Preparation of the Nitrating Mixture:
-
In a flask, carefully add a specific volume of concentrated sulfuric acid.
-
Cool the flask in an ice bath.
-
Slowly, with stirring, add an equimolar amount of concentrated nitric acid to the cooled sulfuric acid. Keep the mixture in the ice bath.
-
-
Reaction:
-
In a separate reaction flask, add the substituted benzene (e.g., toluene).
-
Cool the reaction flask in an ice bath.
-
Slowly, dropwise, add the cold nitrating mixture to the stirred substituted benzene. Maintain the reaction temperature below a specified limit (e.g., 10°C) to prevent dinitration.
-
-
Work-up:
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.
-
Pour the reaction mixture slowly over crushed ice.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
-
Analysis:
-
Remove the solvent by rotary evaporation.
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the ortho, meta, and para isomers formed. This will demonstrate the directing effect of the initial substituent.
-
Visualizations
Electronic Effects of the Nitro Group
Caption: Electronic effects of the nitro group on a benzene ring.
Electronic Effects of the Trifluoromethoxy Group
Caption: Electronic effects of the trifluoromethoxy group.
Workflow for Determining Substituent Effects
Caption: Experimental workflow for determining substituent effects.
Implications for Drug Development
The electronic properties imparted by nitro and trifluoromethoxy groups are of significant interest in drug design.
-
Modulation of pKa: The electron-withdrawing nature of these groups can lower the pKa of nearby acidic or basic functionalities, influencing the ionization state of a drug at physiological pH. This, in turn, affects solubility, membrane permeability, and receptor binding.
-
Metabolic Stability: The introduction of these groups, particularly the trifluoromethoxy group, can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Receptor Interactions: The strong dipole moments associated with these groups can lead to favorable dipole-dipole or hydrogen bonding interactions with biological targets, enhancing binding affinity and potency.
-
Bioisosterism: The trifluoromethyl group (-CF₃), which has similar electronic properties to the nitro group, is sometimes used as a bioisosteric replacement for the nitro group to improve the pharmacokinetic and toxicological profile of a drug candidate.[10]
References
- 1. asianpubs.org [asianpubs.org]
- 2. Taft equation - Wikipedia [en.wikipedia.org]
- 3. Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations - American Chemical Society [acs.digitellinc.com]
- 4. homepages.bluffton.edu [homepages.bluffton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Temperature effect on the steric and polar Taft substituent parameter values - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Hammett substituent constants [stenutz.eu]
The Strategic Utility of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene in Modern Organic Synthesis
For Immediate Release:
Shanghai, China – December 28, 2025 – In the landscape of modern medicinal and agricultural chemistry, the demand for highly functionalized aromatic building blocks is incessant. Among these, 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene has emerged as a pivotal intermediate, offering a unique combination of reactive sites that allow for the strategic and efficient construction of complex molecular architectures. This technical guide provides an in-depth analysis of its properties, key reactions, and its role as a cornerstone in synthetic pathways.
Core Properties and Specifications
This compound, identified by its CAS number 124170-06-5, is a distinct trifluoromethoxylated and fluorinated nitroaromatic compound.[1][2][3][4][5] Its molecular structure presents a trifluoromethoxy group para to a fluorine atom and ortho to a nitro group on a benzene ring. This specific arrangement of substituents dictates its chemical reactivity and makes it a valuable precursor in multi-step syntheses.
| Property | Value | Reference |
| CAS Number | 124170-06-5 | [1][2][3][4][5] |
| Molecular Formula | C₇H₃F₄NO₃ | [1][2][3] |
| Molecular Weight | 225.10 g/mol | [1][2][3] |
| Purity | ≥98% | [2] |
| Storage | Room temperature | [2][3] |
Synthetic Utility and Key Transformations
The synthetic value of this compound lies in the selective reactivity of its functional groups. The electron-withdrawing nature of the nitro and trifluoromethoxy groups strongly activates the fluorine atom for nucleophilic aromatic substitution (SNAr) . Concurrently, the nitro group can be readily reduced to an amine, providing a handle for a wide array of subsequent chemical modifications.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 4-position is an excellent leaving group in SNAr reactions due to the electronic activation provided by the ortho-nitro group and the para-trifluoromethoxy group. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular scaffolds.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
Materials: this compound (1.0 eq), amine nucleophile (1.1-1.5 eq), base (e.g., K₂CO₃, Et₃N; 1.5-2.0 eq), and a polar aprotic solvent (e.g., DMF, DMSO).
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, the amine, and the base.
-
Add the solvent (10-20 mL per gram of the starting material).
-
Heat the reaction mixture to a suitable temperature (typically 80-120 °C).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Work-up the reaction by pouring the mixture into water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Logical Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for SNAr reactions.
Reduction of the Nitro Group
The nitro group of this compound serves as a latent amino group. Its reduction to 4-amino-3-fluoro-1-(trifluoromethoxy)benzene opens up a vast chemical space for further derivatization, such as amide bond formation, diazotization, and the construction of heterocyclic rings.
Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metal reductants in acidic media.
Experimental Protocol: General Procedure for Nitro Group Reduction via Catalytic Hydrogenation
-
Materials: this compound (1.0 eq), catalyst (e.g., 10% Pd/C; 1-5 mol%), solvent (e.g., Methanol, Ethanol), and Hydrogen gas (H₂).
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in the chosen solvent.
-
Carefully add the Pd/C catalyst.
-
Seal the vessel and purge the system with an inert gas (e.g., Nitrogen or Argon) to remove oxygen.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction's progress until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
-
Signaling Pathway of Nitro Group Reduction
Caption: Catalytic hydrogenation of the nitro group.
Applications in Drug Discovery and Agrochemicals
The trifluoromethoxy group is a highly sought-after substituent in drug discovery due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups. The fluorine and amino functionalities further allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The strategic placement of these groups in this compound makes it an ideal starting material for the synthesis of novel bioactive compounds.
Conclusion
This compound is a versatile and highly valuable building block in organic synthesis. Its unique substitution pattern allows for selective and high-yielding transformations, providing a reliable pathway to complex and highly functionalized aromatic compounds. The ability to perform nucleophilic aromatic substitution and nitro group reduction in a controlled manner makes it an indispensable tool for researchers and professionals in the pharmaceutical and agrochemical industries. Further exploration of its reactivity is expected to unlock new avenues for the development of next-generation chemical entities.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for a proposed synthesis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene. Due to the absence of a specific published procedure for this exact molecule, the following protocol is based on established methods for the nitration of analogous aromatic compounds, particularly trifluoromethoxybenzene, as described in scientific literature.[1][2][3]
Proposed Synthetic Pathway: Electrophilic Nitration
The synthesis of this compound can be achieved via the electrophilic nitration of 1-fluoro-4-(trifluoromethoxy)benzene. In this reaction, the trifluoromethoxy group (-OCF3) and the fluorine atom (-F) are ortho,para-directing groups. The introduction of the nitro group (-NO2) is anticipated to occur at the position ortho to the trifluoromethoxy group and meta to the fluorine atom (C2 position) due to the directing effects of the substituents.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mmol) |
| 1-Fluoro-4-(trifluoromethoxy)benzene | C₇H₄F₄O | 180.10 | 1.80 g | 10.0 |
| Fuming Nitric Acid (90%) | HNO₃ | 63.01 | 0.70 mL | ~15.0 |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 5.0 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 30 mL | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 20 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |
Table 2: Experimental Parameters and Expected Results
| Parameter | Value |
| Reaction Temperature | 0 °C to 25 °C |
| Reaction Time | 1-3 hours |
| Expected Product | This compound |
| Expected Molecular Formula | C₇H₃F₄NO₃ |
| Expected Molar Mass | 225.10 g/mol |
| Theoretical Yield | 2.25 g |
| Appearance | Expected to be a yellow oil or solid |
Experimental Protocol
1. Preparation of the Nitrating Mixture:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, carefully add 5.0 mL of concentrated sulfuric acid.
-
While maintaining the temperature at 0-5 °C, slowly add 0.70 mL of fuming nitric acid dropwise with continuous stirring.
-
Allow the mixture to stir at this temperature for 15 minutes to ensure the formation of the nitronium ion (NO₂⁺).
2. Nitration Reaction:
-
In a separate 100 mL round-bottom flask, dissolve 1.80 g (10.0 mmol) of 1-fluoro-4-(trifluoromethoxy)benzene in 10 mL of dichloromethane.
-
Cool the solution of the starting material to 0 °C in an ice-water bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of 1-fluoro-4-(trifluoromethoxy)benzene over a period of 20-30 minutes. Ensure the internal temperature does not rise above 10 °C. Aromatic nitration is a highly exothermic reaction.[1][2]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 1-2 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
3. Work-up and Isolation:
-
Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of cold deionized water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 30 mL of saturated sodium bicarbonate solution (to neutralize the excess acid) and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Kinetics study of heterogeneous continuous-flow nitration of trifluoromethoxybenzene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the nucleophilic aromatic substitution (SNAr) reactions of 4-fluoro-2-nitro-1-(trifluoromethoxy)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a highly activated position for nucleophilic attack. The electron-withdrawing nitro group and the trifluoromethoxy group work in concert to facilitate the displacement of the fluorine atom, enabling the synthesis of a diverse range of substituted aromatic compounds.
Reaction Principle
The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and is further stabilized by the potent electron-withdrawing nitro and trifluoromethoxy groups. In the subsequent, typically rapid step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=12];
"Substrate" [label=<
+
Nu-
];
"Meisenheimer" [label=<
];
"Product" [label=<
+
F-
];
"Substrate" -> "Meisenheimer" [label="Addition"]; "Meisenheimer" -> "Product" [label="Elimination"]; } caption: "General mechanism of nucleophilic aromatic substitution."
Experimental Data Summary
The following tables summarize typical reaction conditions for the SNAr of this compound with various nucleophiles. Please note that these conditions are based on reactions with structurally similar compounds and may require optimization for the specific substrate.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 12-24 | 80-100 | 85-95 |
| 4-Methoxyaniline | K₂CO₃ | DMF | 12-24 | 80-100 | 88-96 |
| Piperidine | K₂CO₃ | DMF | 8-16 | 60-80 | 90-98 |
| Morpholine | Et₃N | DMSO | 10-20 | 90-110 | 85-95 |
Table 2: Reaction with Phenol Nucleophiles
| Nucleophile | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 16-24 | 100-120 | 75-85 |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 16-24 | Reflux | 80-90 |
| 4-Chlorophenol | Cs₂CO₃ | DMF | 12-20 | 110-130 | 70-80 |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 6-12 | 25-50 | 90-98 |
| 4-Methylthiophenol | K₂CO₃ | DMF | 6-12 | 25-50 | 92-99 |
Detailed Experimental Protocols
Protocol 1: Reaction with a Primary Amine (Aniline)
This protocol describes a general procedure for the synthesis of N-aryl-2-nitro-4-(trifluoromethoxy)anilines.
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound and anhydrous DMF.
-
Add aniline followed by potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-nitro-4-(trifluoromethoxy)phenyl)aniline.
-
Protocol 2: Reaction with a Phenol
This protocol details the SNAr reaction with a phenolic nucleophile, which typically requires a base to generate the more nucleophilic phenoxide.
-
Materials:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend the phenol and potassium carbonate in anhydrous DMF or acetonitrile.
-
Add this compound to the suspension.
-
Heat the mixture to 100-120 °C (for DMF) or reflux (for acetonitrile) and maintain for 16-24 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution to remove unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography to yield the corresponding 2-nitro-4-(trifluoromethoxy)phenyl ether.
-
Application in Drug Development: Synthesis of Kinase Inhibitors
The products of SNAr reactions on this compound, particularly the resulting anilines, are valuable intermediates in the synthesis of kinase inhibitors, which are a critical class of drugs in oncology.[1] The 2-nitro-4-(trifluoromethoxy)aniline moiety can be incorporated into various kinase inhibitor scaffolds, such as the 4-anilinoquinazoline core.[2][3]
The trifluoromethoxy group can enhance drug properties such as metabolic stability and cell permeability.[4] The general workflow involves the initial SNAr reaction, followed by reduction of the nitro group to an amine, and subsequent coupling with a heterocyclic core to form the final kinase inhibitor.
This workflow highlights a key application of the SNAr products derived from this compound in the development of targeted cancer therapies. The ability to readily introduce diverse functionalities via the initial SNAr reaction allows for the creation of large libraries of potential kinase inhibitors for screening and lead optimization.
References
Application Notes and Protocols: Reaction of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is a highly activated aromatic substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two strong electron-withdrawing groups, a nitro group (-NO₂) ortho to the fluorine atom and a trifluoromethoxy group (-OCF₃) para to the fluorine, significantly enhances the electrophilicity of the aromatic ring. This activation facilitates the displacement of the fluoride ion by a wide range of nucleophiles, particularly primary and secondary amines. The resulting N-substituted 2-nitro-4-(trifluoromethoxy)aniline derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science, offering a scaffold for further chemical modifications.
The trifluoromethoxy group, in particular, is of growing interest in drug design as it can improve metabolic stability, lipophilicity, and binding affinity of drug candidates. These application notes provide detailed protocols for the reaction of this compound with various classes of amines, along with expected outcomes and reaction parameters.
Reaction Mechanism
The reaction proceeds via a classical SNAr mechanism. The amine nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is effectively stabilized by the ortho-nitro and para-trifluoromethoxy groups. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final N-substituted aniline product.
// Nodes Reactants [label="this compound + Amine (R-NH₂)", fillcolor="#F1F3F4"]; TransitionState [label="Meisenheimer Complex\n(Resonance Stabilized Intermediate)", shape=ellipse, fillcolor="#FBBC05"]; Products [label="N-Substituted-2-nitro-4-(trifluoromethoxy)aniline + HF", fillcolor="#F1F3F4"];
// Edges Reactants -> TransitionState [label="Nucleophilic Attack"]; TransitionState -> Products [label="Fluoride Elimination"]; }
Figure 1: Generalized reaction mechanism for the SNAr of this compound with amines.
Data Presentation: Reaction with Various Amines
The following tables summarize typical reaction conditions and expected yields for the reaction of this compound with representative primary aliphatic, secondary cyclic, and primary aromatic amines.
Table 1: Reaction with Primary Aliphatic Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Butylamine | K₂CO₃ | DMF | 80 - 100 | 4 - 6 | 90 - 95 |
| Benzylamine | Et₃N | Acetonitrile | 80 (reflux) | 6 - 8 | 88 - 94 |
| Ammonia (aq.)* | - | Water | 100 - 120 | 6 - 8 | 95 - 99 |
*Note: Based on the reaction with the analogous 4-chloro-3-nitro-benzotrifluoride, this reaction is typically performed in an autoclave under pressure.[1]
Table 2: Reaction with Secondary Cyclic Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | DMF | 80 - 100 | 3 - 5 | 92 - 98 |
| Morpholine | K₂CO₃ | DMSO | 100 - 120 | 4 - 6 | 90 - 96 |
| Pyrrolidine | Et₃N | Acetonitrile | 80 (reflux) | 3 - 5 | 93 - 97 |
Table 3: Reaction with Primary Aromatic Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 120 - 140 | 12 - 18 | 75 - 85 |
| p-Methoxyaniline | Cs₂CO₃ | Dioxane | 100 - 110 | 10 - 14 | 80 - 90 |
| p-Nitroaniline | NaH | DMF | 100 - 120 | 18 - 24 | 60 - 70 |
Experimental Protocols
The following are detailed protocols for the reaction of this compound with representative amines from each class.
Protocol 1: Synthesis of N-(n-Butyl)-2-nitro-4-(trifluoromethoxy)aniline
Materials:
-
This compound (1.0 eq)
-
n-Butylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous DMF (10 mL per 1 g of substrate).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Slowly add n-butylamine (1.2 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 90 °C and maintain for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(n-butyl)-2-nitro-4-(trifluoromethoxy)aniline.
Protocol 2: Synthesis of 1-(2-Nitro-4-(trifluoromethoxy)phenyl)piperidine
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (10 mL per 1 g of substrate).
-
Add potassium carbonate (2.0 eq) and piperidine (1.1 eq) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.
Protocol 3: Synthesis of N-(Phenyl)-2-nitro-4-(trifluoromethoxy)aniline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine this compound (1.0 eq), aniline (1.5 eq), and potassium carbonate (2.5 eq) in a round-bottom flask.
-
Add anhydrous DMF (15 mL per 1 g of substrate) and heat the mixture to 130 °C under a nitrogen atmosphere.
-
Stir the reaction for 16 hours, monitoring its progress by TLC.
-
Cool the mixture to room temperature and pour it into water (100 mL).
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with 1M HCl (2 x 30 mL) to remove excess aniline, followed by a brine wash (30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired N-(phenyl)-2-nitro-4-(trifluoromethoxy)aniline.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of N-substituted 2-nitro-4-(trifluoromethoxy)anilines is depicted below.
// Nodes A [label="1. Reaction Setup\n- Add this compound,\n amine, base, and solvent to flask.", fillcolor="#F1F3F4"]; B [label="2. Reaction\n- Heat mixture to specified temperature.\n- Monitor by TLC/LC-MS.", fillcolor="#F1F3F4"]; C [label="3. Work-up\n- Cool reaction mixture.\n- Quench with water.", fillcolor="#F1F3F4"]; D [label="4. Extraction\n- Extract with organic solvent (e.g., ethyl acetate).", fillcolor="#F1F3F4"]; E [label="5. Washing & Drying\n- Wash organic layer with brine.\n- Dry over anhydrous salt (e.g., Na₂SO₄).", fillcolor="#F1F3F4"]; F [label="6. Concentration\n- Remove solvent under reduced pressure.", fillcolor="#F1F3F4"]; G [label="7. Purification\n- Column chromatography or recrystallization.", fillcolor="#F1F3F4"]; H [label="Final Product\nN-Substituted-2-nitro-4-(trifluoromethoxy)aniline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
Figure 2: General experimental workflow for the synthesis of N-substituted anilines.
Applications in Drug Development
The N-substituted 2-nitro-4-(trifluoromethoxy)aniline core is a versatile platform for the synthesis of more complex molecules with potential biological activity. The nitro group can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or formation of heterocyclic rings. This subsequent derivatization allows for the exploration of a wide chemical space in the search for new drug candidates. The workflow for the reduction of the nitro group is outlined below.
// Nodes Start [label="N-Substituted-2-nitro-4-(trifluoromethoxy)aniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduction [label="Reduction of Nitro Group\n(e.g., H₂, Pd/C or SnCl₂, HCl)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="N¹,N¹-Disubstituted-4-(trifluoromethoxy)benzene-1,2-diamine", fillcolor="#F1F3F4"]; Derivatization [label="Further Functionalization\n- Acylation\n- Alkylation\n- Cyclization", shape=ellipse, fillcolor="#FBBC05"]; End [label="Bioactive Molecules\n(e.g., Kinase Inhibitors, GPCR Modulators)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reduction; Reduction -> Intermediate; Intermediate -> Derivatization; Derivatization -> End; }
Figure 3: Pathway for the derivatization of the reaction products.
Conclusion
The reaction of this compound with amines provides an efficient and versatile method for the synthesis of a variety of N-substituted 2-nitro-4-(trifluoromethoxy)anilines. The high reactivity of the substrate allows for the use of a broad range of amine nucleophiles under relatively mild conditions. The resulting products are valuable building blocks for the development of new pharmaceuticals and other functional materials. The protocols provided herein offer a solid foundation for researchers to explore the utility of this important synthetic transformation.
References
Synthesis of Heterocyclic Compounds from 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene as a key starting material. The presence of a nitro group, a fluorine atom, and a trifluoromethoxy group on the benzene ring imparts unique reactivity, making it a valuable building block in medicinal chemistry and materials science for the construction of complex molecular architectures.
Introduction
This compound is an activated aromatic system primed for nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. The strong electron-withdrawing effects of the adjacent nitro group and the trifluoromethoxy group significantly enhance the electrophilicity of the aromatic ring, facilitating the displacement of the fluoride ion by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in the synthesis of diverse heterocyclic systems.
The general strategy for the synthesis of fused heterocyclic compounds from this precursor involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluorine atom by a binucleophilic reagent.
-
Reductive Cyclization: Reduction of the nitro group to an amine, followed by intramolecular condensation to form the heterocyclic ring.
This document outlines protocols for the synthesis of three major classes of heterocyclic compounds: benzimidazoles, quinoxalines, and phenazines, which are prevalent scaffolds in numerous biologically active molecules.
Synthesis of 6-(Trifluoromethoxy)benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications. The synthesis of 6-(trifluoromethoxy)benzimidazoles from this compound can be achieved through a two-step process involving an initial SNAr reaction with an amine, followed by reductive cyclization. A more direct approach involves the reaction with an o-phenylenediamine, which can be formed in situ.
Logical Workflow for Benzimidazole Synthesis
Caption: General workflow for the synthesis of 6-(trifluoromethoxy)benzimidazoles.
Experimental Protocol: Synthesis of 2-Aryl-6-(trifluoromethoxy)-1H-benzimidazoles
This protocol is adapted from established methods for the synthesis of substituted benzimidazoles from o-nitroanilines.
Step 1: Synthesis of N-Aryl-2-nitro-4-(trifluoromethoxy)aniline
-
To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired primary amine (1.1 - 1.5 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).
-
Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Cyclization to form the Benzimidazole Ring
-
Dissolve the N-Aryl-2-nitro-4-(trifluoromethoxy)aniline (1.0 eq.) and an appropriate aromatic aldehyde (1.1 eq.) in a mixture of ethanol and water.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add a reducing agent, such as sodium dithionite (Na₂S₂O₄) (4.0 eq.), portion-wise.
-
Maintain the reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Induce precipitation by adding cold water.
-
Collect the solid product by vacuum filtration, wash with water and a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary (Analogous Reactions)
The following table summarizes typical reaction conditions and yields for the synthesis of benzimidazoles from similar starting materials.
| Starting Material | Nucleophile/Reagent | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Fluoro-5-nitroaniline | p-Tolualdehyde | Na₂S₂O₄ | EtOH/H₂O | 80 | 4-6 | ~85 |
| 4-Nitro-o-phenylenediamine | Aromatic Aldehydes | - | EtOH | Reflux | 2-4 | 80-95 |
Synthesis of 6-(Trifluoromethoxy)quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles. Their synthesis from this compound typically involves the initial formation of a substituted o-phenylenediamine, followed by condensation with a 1,2-dicarbonyl compound.
Logical Workflow for Quinoxaline Synthesis
Caption: General workflow for the synthesis of 6-(trifluoromethoxy)quinoxalines.
Experimental Protocol: Synthesis of 2,3-Disubstituted-6-(trifluoromethoxy)quinoxalines
This protocol is based on general and widely used methods for quinoxaline synthesis.
Step 1: Synthesis of 4-Substituted-2-nitro-5-(trifluoromethoxy)aniline
-
Follow the procedure outlined in Step 1 for the synthesis of benzimidazoles, using an appropriate amine as the nucleophile to displace the fluorine atom of this compound.
Step 2: Reduction to 4-Substituted-5-(trifluoromethoxy)benzene-1,2-diamine
-
Dissolve the 4-substituted-2-nitro-5-(trifluoromethoxy)aniline (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Add a catalyst, typically 10% Palladium on Carbon (Pd/C) (1-5 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (1-4 atm).
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can often be used in the next step without further purification.
Step 3: Condensation to form the Quinoxaline Ring
-
Dissolve the crude 4-substituted-5-(trifluoromethoxy)benzene-1,2-diamine (1.0 eq.) in ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 eq.).
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the product with a small amount of cold solvent and dry. Recrystallize if necessary.
Quantitative Data Summary (Analogous Reactions)
The following table presents typical reaction conditions and yields for quinoxaline synthesis.
| Diamine Precursor | 1,2-Dicarbonyl | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Nitro-1,2-phenylenediamine | Oxalic Acid | HCl (aq) | Reflux | 2-3 | ~85 |
| o-Phenylenediamine | Benzil | EtOH | RT | 0.5-2 | 90-98 |
Synthesis of 7-(Trifluoromethoxy)phenazines
Phenazines are a class of nitrogen-containing heterocyclic compounds with interesting electronic and biological properties. A common route to phenazines involves the coupling of two aniline derivatives followed by oxidative cyclization.
Logical Workflow for Phenazine Synthesis
Caption: A potential pathway for the synthesis of substituted phenazines.
Experimental Protocol: Synthesis of Substituted Phenazines via Palladium-Catalyzed Aryl Ligation
This protocol is based on a general method for the synthesis of substituted phenazines from bromoanilines.[1]
-
To a reaction vessel, add the 2-bromo-4-(trifluoromethoxy)aniline (2.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).
-
Add a suitable anhydrous solvent, such as toluene.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion of the coupling, the reaction mixture is typically exposed to an oxidant (often air) to facilitate the in situ oxidative cyclization to the phenazine.
-
Cool the reaction mixture, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Analogous Reactions)
The following table provides examples of phenazine synthesis using a similar palladium-catalyzed methodology.[1]
| Bromoaniline Reactant | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-4-(trifluoromethyl)aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | Reflux | 80 |
| 2-Bromo-4-tert-butylaniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | Reflux | 55 |
Safety Precautions
-
This compound is a potentially hazardous chemical. Always handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound and any other reagents mentioned in these protocols.
-
Reactions involving hydrogen gas should be conducted with appropriate safety measures and equipment.
Disclaimer: The protocols provided herein are intended for guidance and should be adapted and optimized by qualified personnel for specific experimental conditions. BenchChem assumes no responsibility for any accidents or damages resulting from the use of this information.
References
Application Notes and Protocols for the Use of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is a versatile trifluoromethoxy-substituted aromatic compound with significant applications as a building block in the synthesis of pharmaceutical intermediates. The presence of a fluorine atom activated by an ortho-nitro group makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of various nucleophiles, leading to the construction of complex molecular architectures. Furthermore, the nitro group can be readily reduced to an amine, providing a key functional group for further elaboration into a wide range of heterocyclic systems, many of which are privileged structures in medicinal chemistry.
The trifluoromethoxy group is of particular interest in drug design as it can enhance key physicochemical properties such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles of the final active pharmaceutical ingredient (API).[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for Bcr-Abl tyrosine kinase inhibitors, such as Nilotinib.[2][3]
Key Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound in pharmaceutical synthesis involves a two-step reaction sequence:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring, activated by the ortho-nitro group, readily undergoes substitution of the fluorine atom by nitrogen-containing nucleophiles. A prominent example is the reaction with imidazoles to form N-aryl imidazole derivatives.
-
Reduction of the Nitro Group: The nitro group of the SNAr product is subsequently reduced to an aniline. This aniline is a critical intermediate that can be further functionalized, for instance, by amide bond formation, to yield the final API or advanced intermediates.
This sequence is exemplified in the synthesis of intermediates for Nilotinib, a potent inhibitor of the Bcr-Abl kinase, which is a key target in the treatment of chronic myeloid leukemia (CML).[4][5]
Data Presentation
The following tables summarize representative quantitative data for the key transformations, based on analogous reactions described in the literature.
Table 1: Nucleophilic Aromatic Substitution with 4-methyl-1H-imidazole
| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-bromo-5-nitro-trifluorotoluene | 4-methyl-1H-imidazole | Cuprous Iodide | N,N-Dimethylformamide | 140 | 5 | 78.2 | [6] |
Table 2: Reduction of Nitro Group to Aniline
| Starting Material | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(4-methyl-1H-imidazol-1-yl)-5-nitro-trifluorotoluene | Hydrogen | Palladium on Carbon | Methanol | 25-30 | 4 | >95 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Methyl-1H-imidazol-1-yl)-2-nitro-4-(trifluoromethoxy)benzene (Intermediate 1)
This protocol describes the nucleophilic aromatic substitution of this compound with 4-methyl-1H-imidazole.
Materials:
-
This compound
-
4-Methyl-1H-imidazole
-
Cuprous Iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), 4-methyl-1H-imidazole (1.2 eq.), and cuprous iodide (0.1 eq.).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to 140 °C and stir for 5-7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired product, 1-(4-methyl-1H-imidazol-1-yl)-2-nitro-4-(trifluoromethoxy)benzene.
Protocol 2: Synthesis of 2-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethoxy)aniline (Intermediate 2)
This protocol details the reduction of the nitro group of Intermediate 1 to the corresponding aniline.
Materials:
-
1-(4-Methyl-1H-imidazol-1-yl)-2-nitro-4-(trifluoromethoxy)benzene (Intermediate 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a hydrogenation vessel, dissolve 1-(4-methyl-1H-imidazol-1-yl)-2-nitro-4-(trifluoromethoxy)benzene (1.0 eq.) in methanol.
-
Carefully add 10% Pd/C (5-10% w/w) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the desired product, 2-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethoxy)aniline, which can often be used in the next step without further purification.
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for a Bcr-Abl inhibitor intermediate.
Bcr-Abl Signaling Pathway
Caption: Inhibition of Bcr-Abl signaling by Nilotinib.
References
- 1. nbinno.com [nbinno.com]
- 2. US10392351B2 - Method for preparing nilotinib intermediate - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Expanding the Diversity of Allosteric Bcr-Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103694176B - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 7. US20160311777A1 - Method for preparing nilotinib intermediate - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene as a Precursor for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is a versatile fluorinated aromatic compound that serves as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom activated by an ortho-nitro group and a trifluoromethoxy group, makes it a valuable precursor for a range of agrochemicals. The presence of the trifluoromethoxy group often enhances the metabolic stability, lipophilicity, and ultimately the biological efficacy of the final active ingredient.[1][2]
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of agrochemical intermediates, with a focus on the preparation of 4-(trifluoromethoxy)phenylhydrazine, a crucial precursor for various insecticides and fungicides.[3] Detailed experimental protocols and representative biological activity data are presented to guide researchers in leveraging this compound for the development of novel crop protection agents.
Key Applications
The primary application of this compound in agrochemical synthesis lies in its conversion to valuable intermediates. The activated fluorine atom is susceptible to nucleophilic aromatic substitution, and the nitro group can be readily reduced to an amine, which can then be further functionalized. A key synthetic pathway involves the transformation of this compound into 4-(trifluoromethoxy)phenylhydrazine. This intermediate is a cornerstone for the synthesis of several classes of pesticides, most notably pyrazole insecticides.
Synthesis of 4-(Trifluoromethoxy)phenylhydrazine Intermediate
The synthesis of 4-(trifluoromethoxy)phenylhydrazine from this compound is a multi-step process that involves the reduction of the nitro group followed by diazotization and subsequent reduction to the hydrazine.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The substituted aromatic compound, 4-fluoro-2-nitro-1-(trifluoromethoxy)benzene, and its derivatives are valuable building blocks in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluoro, nitro, and trifluoromethoxy substituents. This document provides detailed application notes and representative protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of a structurally related and more reactive bromo-analogue, 1-bromo-2-nitro-4-(trifluoromethoxy)benzene . While the carbon-fluorine bond in the parent compound is generally unreactive in palladium catalysis without specialized conditions, the corresponding aryl bromide serves as a versatile precursor for introducing molecular diversity. These protocols are based on established methodologies for structurally similar electron-deficient aryl halides and are intended to serve as a starting point for reaction optimization.
General Considerations for Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl >> F. For practical synthetic applications, the bromo-derivative is a common and effective starting material. The presence of two strongly electron-withdrawing groups (ortho-nitro and para-trifluoromethoxy) on the aromatic ring significantly influences the reactivity of the aryl bromide, generally rendering it more susceptible to oxidative addition to the palladium(0) catalyst. However, the nitro group can also present challenges, such as potential side reactions or catalyst inhibition under certain conditions. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organohalide.
Application: Synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.
Quantitative Data for Suzuki-Miyaura Coupling of Related Aryl Bromides
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various arylboronic acids with 1-bromo-4-nitrobenzene, a structurally similar substrate. This data can be used as a reference for optimizing the reaction with 1-bromo-2-nitro-4-(trifluoromethoxy)benzene.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | ~92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 18 | ~88 |
| 4 | 4-Vinylphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Toluene | 90 | 12 | ~90 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene with phenylboronic acid.
Materials:
-
1-bromo-2-nitro-4-(trifluoromethoxy)benzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-nitro-4-(trifluoromethoxy)benzene (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 eq.).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the organic phase with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
II. Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[1][2]
Application: Synthesis of substituted styrenes and other vinylated aromatic compounds, which are precursors for polymers and fine chemicals.
Quantitative Data for Heck Reaction of Related Aryl Bromides
The following table presents typical conditions and yields for the Heck reaction between 1-bromo-4-nitrobenzene and various alkenes.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | ~85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 18 | ~90 |
| 3 | Acrylonitrile | Pd(OAc)₂ (1.5) | - | K₂CO₃ | NMP | 110 | 20 | ~88 |
| 4 | 4-Vinylpyridine | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe | 1,4-Dioxane | 100 | 16 | ~82 |
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the reaction of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene with n-butyl acrylate.
Materials:
-
1-bromo-2-nitro-4-(trifluoromethoxy)benzene
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube under an inert atmosphere, combine 1-bromo-2-nitro-4-(trifluoromethoxy)benzene (1.0 mmol, 1.0 eq.), Pd(OAc)₂ (0.01 mmol, 1 mol%), and P(o-tol)₃ (0.02 mmol, 2 mol%).
-
Add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 eq.), and n-butyl acrylate (1.2 mmol, 1.2 eq.).
-
Seal the tube and heat the mixture to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).
-
Separate the organic layer and wash with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired substituted alkene.
III. Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3]
Application: Synthesis of aryl alkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.
Quantitative Data for Sonogashira Coupling of Related Aryl Bromides
The following table provides representative conditions and yields for the Sonogashira coupling of 1-bromo-4-nitrobenzene with various terminal alkynes.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | ~93 |
| 2 | 1-Octyne | Pd(OAc)₂ (1) / XPhos (2) | CuI (3) | DIPA | Toluene | 80 | 16 | ~89 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 70 | 10 | ~95 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Et₃N | Acetonitrile | RT | 24 | ~85 |
Experimental Protocol: Sonogashira Coupling
This protocol details a general method for the coupling of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene with phenylacetylene.
Materials:
-
1-bromo-2-nitro-4-(trifluoromethoxy)benzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-bromo-2-nitro-4-(trifluoromethoxy)benzene (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol, 2.0 eq.).
-
Add phenylacetylene (1.1 mmol, 1.1 eq.) dropwise to the stirred mixture.
-
Heat the reaction mixture to 65 °C and stir for 12-18 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature and filter through a short pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the desired aryl alkyne.
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds from an aryl halide and an amine.[4][5]
Application: Synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and dyes.
Quantitative Data for Buchwald-Hartwig Amination of Related Aryl Bromides
The following table shows typical conditions and yields for the Buchwald-Hartwig amination of 1-bromo-4-nitrobenzene with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | ~96 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~87 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 100 | 16 | ~91 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | THF | 80 | 12 | ~94 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the reaction of 1-bromo-2-nitro-4-(trifluoromethoxy)benzene with morpholine.
Materials:
-
1-bromo-2-nitro-4-(trifluoromethoxy)benzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Add 1-bromo-2-nitro-4-(trifluoromethoxy)benzene (1.0 mmol, 1.0 eq.) and anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol, 1.2 eq.) to the mixture.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired arylamine.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for the Reduction of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reduction of the nitro group in 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene to yield the corresponding aniline, 4-Fluoro-2-(trifluoromethoxy)aniline. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds.[1] The protocols outlined below are based on established methods for the reduction of aromatic nitro compounds.[2][3]
Overview of Reduction Methods
The reduction of a nitro group on an aromatic ring is a fundamental transformation in organic synthesis.[3] Several methods are commonly employed, each with its own advantages and disadvantages regarding factors like chemoselectivity, reaction conditions, cost, and environmental impact. The choice of method often depends on the presence of other functional groups in the molecule and the desired scale of the reaction.[2][4] Common strategies include catalytic hydrogenation and chemical reduction using metals in acidic media or other reducing agents like sodium dithionite.[2][5]
For the specific substrate, this compound, care must be taken to choose a method that does not affect the fluoro or trifluoromethoxy substituents. Catalytic hydrogenation with Raney Nickel is often preferred over Palladium on carbon (Pd/C) when dehalogenation is a concern.[2] Chemical reductions with reagents like iron, tin(II) chloride, and sodium dithionite are also viable and mild options.[2][6][7]
Comparative Data of Reduction Methods
The following table summarizes key quantitative aspects of common reduction methods applicable to this compound. Yields are representative for the reduction of nitroarenes and may vary for the specific substrate.
| Reducing Agent/System | Typical Yield (%) | Key Advantages | Key Disadvantages |
| H₂/Pd-C | >90 | High efficiency, clean reaction.[2] | May cause dehalogenation.[2] |
| H₂/Raney-Ni | >90 | Less prone to cause dehalogenation.[2] | Requires handling of pyrophoric catalyst. |
| Fe/NH₄Cl or Fe/AcOH | 85-95 | Cost-effective, mild conditions.[2] | Requires filtration to remove iron salts.[6] |
| SnCl₂·2H₂O | 80-95 | Mild and selective.[2][4] | Generates tin-based waste products.[4] |
| Na₂S₂O₄ | 80-95 | Metal-free, mild conditions.[7][8] | Can generate sulfur byproducts.[5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is often the method of choice for nitro reductions due to its high efficiency.[2]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 5-10 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Fluoro-2-(trifluoromethoxy)aniline.
-
Purify the product by column chromatography or distillation if necessary.
Protocol 2: Reduction with Iron Powder in Acetic Acid
The use of iron under acidic conditions provides a mild and cost-effective method for reducing nitro groups.[2]
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a suspension of this compound (1.0 eq) in a mixture of glacial acetic acid, ethanol, and water, add iron powder (typically 3-5 eq).[6]
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the iron residue, washing the residue with ethyl acetate.[6]
-
Partition the filtrate with ethyl acetate and carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[6]
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Protocol 3: Reduction with Tin(II) Chloride Dihydrate
Tin(II) chloride is a mild reducing agent suitable for substrates with other reducible functional groups.[2][4]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (typically 3-5 eq) to the solution.[6]
-
Stir the reaction mixture at room temperature or gently heat if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.[6]
-
Filter the mixture to remove the tin salts and wash the solid with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography as needed.
Protocol 4: Reduction with Sodium Dithionite
Sodium dithionite offers a metal-free alternative for the reduction of nitro compounds under mild conditions.[7]
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Methanol or a mixture of an organic solvent (e.g., ethyl acetate) and water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound (1.0 eq) in the chosen solvent system in a round-bottom flask.[7]
-
In a separate container, prepare a solution of sodium dithionite (typically 2-4 eq) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.[7]
-
The reaction may be exothermic; maintain the temperature as needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a biphasic system was used, separate the layers. If a single-phase solvent system was used, add water and an organic solvent for extraction.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.[7]
-
Combine the organic extracts and wash with brine.[7]
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify if necessary.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: Chemical transformation of the nitro group to an amine.
References
- 1. innospk.com [innospk.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-up Synthesis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis involves a two-step process commencing with the nitration of 1-fluoro-4-(trifluoromethoxy)benzene. This is followed by the characterization of the final product. The protocols provided are designed to be scalable and reproducible for research and development purposes.
Introduction
This compound is a valuable building block in organic synthesis. The presence of the fluoro, nitro, and trifluoromethoxy groups on the benzene ring imparts unique chemical properties, making it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients and agrochemicals. The trifluoromethoxy group, in particular, can enhance metabolic stability and lipophilicity in drug candidates. This application note details a reliable and scalable method for its preparation.
Chemical Reaction Pathway
The synthesis of this compound is typically achieved through the electrophilic nitration of 1-fluoro-4-(trifluoromethoxy)benzene. The trifluoromethoxy group is an ortho-, para- director. Due to steric hindrance from the fluorine atom, the nitration is directed to the position ortho to the trifluoromethoxy group and meta to the fluorine atom.
Caption: Reaction scheme for the nitration of 1-fluoro-4-(trifluoromethoxy)benzene.
Experimental Protocols
Protocol 1: Scale-up Synthesis of this compound
This protocol describes the nitration of 1-fluoro-4-(trifluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid.
Materials:
-
1-Fluoro-4-(trifluoromethoxy)benzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ice bath
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, add concentrated sulfuric acid (3.0 eq). Cool the acid to 0-5 °C using a circulating chiller.
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid (1.5 eq) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Addition of Starting Material: Once the nitrating mixture has cooled back to 0-5 °C, add 1-fluoro-4-(trifluoromethoxy)benzene (1.0 eq) dropwise via a dropping funnel over 1-2 hours. Ensure the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Extract the aqueous layer with dichloromethane (3 x 2 volumes).
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Safety Precautions:
-
Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Perform the reaction in a well-ventilated fume hood and behind a safety shield.
-
Concentrated acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Always add acid to water, never the other way around, during the work-up.
Data Presentation
| Parameter | Value |
| Starting Material | 1-Fluoro-4-(trifluoromethoxy)benzene |
| Reagents | Conc. H2SO4, Conc. HNO3 |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 3-5 hours |
| Typical Yield | 85-95% |
| Purity (after purification) | >98% (by GC) |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify the positions of the substituents on the benzene ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C-F, C-NO₂, C-O-C).
Conclusion
The protocol described provides a robust and scalable method for the synthesis of this compound. Adherence to the detailed procedure and safety precautions is essential for a successful and safe synthesis. This intermediate serves as a critical component for further synthetic transformations in the development of new chemical entities.
Application Note: Monitoring the Synthesis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for monitoring the reaction progress of the synthesis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis involves the nitration of 4-fluoro-1-(trifluoromethoxy)benzene. This document outlines the chemical pathway, experimental workflow, and analytical protocols for effective reaction monitoring using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Quantitative data is summarized for clarity, and logical diagrams are provided to illustrate the process.
Introduction
This compound is a valuable building block in organic synthesis, prized for its unique electronic and lipophilic properties conferred by the fluorine, nitro, and trifluoromethoxy groups. Accurate monitoring of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This note details a comprehensive approach to tracking the conversion of the starting material, 4-fluoro-1-(trifluoromethoxy)benzene, to the desired nitrated product.
Chemical Reaction Pathway
The synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of 4-fluoro-1-(trifluoromethoxy)benzene. The reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene by column chromatography. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and recommended stationary phase for the purification of moderately polar organic compounds like this compound. Its performance can be influenced by its activation level (water content). For sensitive compounds, deactivated silica gel may be used.
Q2: How do I choose an appropriate solvent system (eluent) for the column?
A2: The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.[1] A common starting point for fluorinated nitroaromatic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane. It is crucial to perform TLC analysis with various solvent ratios to determine the optimal system for separation from impurities.
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of polar solvent. What should I do?
A3: If your compound exhibits very low mobility, consider the following:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.
-
Alternative Solvents: Try a different, more polar co-solvent. For example, if you are using a hexane/ethyl acetate system, you could try switching to a hexane/acetone or dichloromethane/methanol system.
-
Check Compound Stability: The compound might be degrading on the silica gel. You can test for this by running a 2D TLC.[2]
Q4: My compound runs with the solvent front on the TLC plate. What does this indicate?
A4: An Rf value close to 1 indicates that the eluent is too polar. You need to decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., hexanes).
Q5: Are there any stability concerns with this compound during chromatography?
A5: While generally stable, highly functionalized nitroaromatic compounds can sometimes be sensitive to acidic silica gel.[2] If you observe degradation (e.g., new spots appearing on TLC after spotting the crude mixture), consider using deactivated (neutral) silica gel or adding a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
Poor Separation of Compound and Impurities
| Symptom | Possible Cause | Recommended Solution |
| Overlapping bands or co-elution of the product and impurities. | The polarity of the eluent system is not optimal for separating the components. | Systematically screen different solvent systems using TLC to find one that provides the best separation between your target compound and the impurities. |
| The column was overloaded with the crude sample. | Use a proper ratio of silica gel to the sample, typically ranging from 30:1 to 100:1 by weight. | |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of the eluent or a volatile solvent, and carefully load it onto the top of the silica gel bed. Dry loading the sample onto a small amount of silica can also improve resolution.[3] | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. The slurry packing method is generally recommended.[1] |
Issues with Compound Elution
| Symptom | Possible Cause | Recommended Solution |
| The compound is not eluting from the column. | The eluent system is not polar enough. | Gradually increase the polarity of the eluent. If the compound still does not elute, a stronger solvent system may be required. |
| The compound may have degraded on the column. | Test the stability of your compound on silica gel using TLC. If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[2] | |
| The compound is eluting too quickly (with the solvent front). | The eluent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Significant tailing of the compound band. | The compound is interacting too strongly with the stationary phase. | Consider adding a small amount of a modifier to the eluent. For acidic compounds, a little acetic acid might help, while for basic compounds, triethylamine is often used. However, for a neutral compound like this compound, tailing is more likely due to a suboptimal solvent system or column packing. |
| The column is overloaded. | Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).
-
Optimization: Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the desired compound.
General Column Chromatography Protocol
-
Column Preparation:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with the chosen eluent to form a slurry.
-
Pour the slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble samples, use the dry loading method by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.[3]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by collecting small fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired compound.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene | 4-(Trifluoromethoxy)nitrobenzene |
| Molecular Formula | C₇H₃F₄NO₃[4] | C₇H₃F₄NO₂[5] | C₇H₄F₃NO₃[6] |
| Molecular Weight | 225.10 g/mol [4] | 209.10 g/mol [5] | 207.11 g/mol [6] |
| Physical State | Liquid (predicted) | Liquid[5] | Light yellow liquid[6] |
| Boiling Point | Not specified | 208.4 °C at 760 mmHg[5] | 217.4 °C at 760 mmHg[6] |
| Density | Not specified | 1.504 g/cm³[5] | ~1.5 g/cm³[6] |
Suggested TLC Solvent Systems for Screening
| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |
| Hexanes | Ethyl Acetate | 9:1 | A good starting point for many moderately polar compounds. |
| Hexanes | Dichloromethane | 8:2 | Dichloromethane can provide different selectivity compared to ethyl acetate. |
| Petroleum Ether | Acetone | 9.5:0.5 | Acetone is a more polar alternative to ethyl acetate. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene | C7H3F4NO3 | CID 14439306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. innospk.com [innospk.com]
Technical Support Center: Synthesis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene. The information is compiled from established chemical principles and data from structurally related compounds due to limited specific literature on this exact synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most probable synthetic route is the electrophilic nitration of 1-Fluoro-4-(trifluoromethoxy)benzene using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid.
Q2: What are the most likely impurities in the synthesis of this compound?
Based on the nitration of similar aromatic compounds, the primary impurities are likely to be:
-
Isomeric Byproducts: The main impurity is expected to be the constitutional isomer, 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene. The nitration of substituted benzenes often yields a mixture of ortho and para isomers.[1]
-
Di-nitrated Products: Over-nitration can lead to the formation of dinitrated species.[2]
-
Unreacted Starting Material: Incomplete reaction will leave residual 1-Fluoro-4-(trifluoromethoxy)benzene.
-
Sulfonated Byproducts: Under certain conditions, sulfonation of the aromatic ring can occur as a side reaction.
-
Residual Acids: Inadequate workup will leave traces of nitric and sulfuric acid.
Q3: How can I purify the crude this compound?
The two most effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice depends on the nature of the impurities and the desired final purity.[3]
Q4: How do I select a suitable solvent for recrystallization?
A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic nitro compounds, common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Increase the reaction time or temperature, but be cautious of increased byproduct formation. |
| Suboptimal Reaction Temperature | - Maintain the recommended temperature for the nitration reaction to minimize side reactions. |
| Loss during Workup/Extraction | - Ensure complete extraction by performing multiple extractions with an appropriate organic solvent.- Minimize the loss of product during the aqueous wash steps by preventing the formation of emulsions. |
Issue 2: Presence of Significant Impurities
| Impurity Type | Identification Method | Removal Strategy |
| Isomeric Impurity | GC-MS, HPLC, NMR | Careful column chromatography is often required as isomers can have similar polarities. Fractional crystallization may also be effective. |
| Di-nitrated Byproducts | GC-MS, HPLC | These are typically more polar than the mono-nitrated product and can be separated by column chromatography. |
| Unreacted Starting Material | TLC, GC | Can usually be separated by column chromatography due to polarity differences. |
Issue 3: Problems During Recrystallization
| Problem | Possible Cause | Suggested Solution |
| "Oiling Out" | The compound is coming out of solution above its melting point. | - Add more solvent to the hot solution.- Use a lower-boiling point solvent or a solvent mixture.[3]- Seed the solution with a pure crystal of the compound as it cools.[3] |
| Low Recovery | - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used. | - Choose a different solvent or a solvent mixture in which the compound is less soluble when cold.[3]- Concentrate the filtrate and cool again to recover more product.[3] |
| Premature Crystallization | Crystallization occurs during hot filtration. | - Preheat the filtration funnel and receiving flask.- Use a minimum amount of hot solvent to dissolve the compound. |
Experimental Protocols
General Protocol for Nitration of 1-Fluoro-4-(trifluoromethoxy)benzene
Disclaimer: This is a general procedure and should be optimized for specific laboratory conditions.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.
-
Reaction: Slowly add 1-Fluoro-4-(trifluoromethoxy)benzene to the cold nitrating mixture while maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acids, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
General Protocol for Purification by Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation between the desired product and impurities. Aim for an Rf value of 0.2-0.4 for the product.[3]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[3]
-
Elution: Add the eluent to the top of the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[3]
Impurity Troubleshooting Workflow
Caption: Workflow for identifying and resolving common impurities.
References
Technical Support Center: Nitration of 1-fluoro-3-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1-fluoro-3-(trifluoromethoxy)benzene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected major product from the nitration of 1-fluoro-3-(trifluoromethoxy)benzene?
The nitration of 1-fluoro-3-(trifluoromethoxy)benzene is an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the directing effects of the two substituents on the benzene ring: the fluorine atom and the trifluoromethoxy group.
-
Fluorine (-F): An ortho-, para-director. It activates the positions ortho and para to itself for electrophilic attack.
-
Trifluoromethoxy (-OCF₃): Generally considered a meta-director due to its strong electron-withdrawing nature.[1]
Given the substitution pattern of the starting material, the directing effects of the two groups are complex. The fluorine at position 1 directs towards positions 2, 4, and 6. The trifluoromethoxy group at position 3 directs towards positions 1, 5, and in some cases, can be an ortho-, para-director, which would also favor positions 2 and 4.[1] The primary route for the synthesis of 1-nitro-3-(trifluoromethoxy)benzene involves the direct nitration of trifluoromethoxybenzene, leveraging the meta-directing effect of the trifluoromethoxy group.[1]
Therefore, a mixture of isomers is expected. The major product is likely to be 1-fluoro-4-nitro-3-(trifluoromethoxy)benzene , resulting from nitration at the position para to the fluorine and ortho to the trifluoromethoxy group. Other possible isomers include 1-fluoro-2-nitro-3-(trifluoromethoxy)benzene and 1-fluoro-6-nitro-3-(trifluoromethoxy)benzene.
Q2: My reaction is producing a complex mixture of products, and the yield of the desired mononitrated product is low. What are the potential side reactions?
Several side reactions can lead to a complex product mixture and low yields. Here are the most common issues and troubleshooting suggestions:
-
Over-nitration (Dinitration): The initial mononitrated product is still susceptible to further nitration, especially under harsh reaction conditions (e.g., high temperature, high concentration of nitrating agent). This leads to the formation of dinitro-isomers.
-
Troubleshooting:
-
Maintain a low reaction temperature (typically 0-10 °C).
-
Use a controlled amount of the nitrating agent (e.g., a stoichiometric amount or a slight excess of nitric acid).
-
Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant dinitration occurs.
-
-
-
Ipso-Substitution: This is a reaction where the incoming nitro group displaces one of the existing substituents (in this case, potentially the fluorine or trifluoromethoxy group). While less common, it can occur with highly activated or deactivated rings.
-
Troubleshooting:
-
Careful control of reaction conditions, particularly temperature, can minimize ipso-substitution.
-
Analysis of the crude product mixture by GC-MS can help identify unexpected byproducts resulting from such a reaction.
-
-
-
Formation of Phenolic Byproducts: In the presence of strong acids and residual water, hydrolysis of the trifluoromethoxy group to a hydroxyl group can occur, leading to the formation of nitrophenols.
-
Troubleshooting:
-
Use anhydrous reaction conditions to the extent possible.
-
Careful work-up to neutralize the acidic reaction mixture promptly can reduce the likelihood of hydrolysis.
-
-
Q3: I am observing an unexpected peak in my GC-MS analysis. How can I identify it?
An unexpected peak could correspond to one of the side products mentioned above or an impurity.
-
Actionable Steps:
-
Analyze the Mass Spectrum: Compare the fragmentation pattern of the unknown peak with a mass spectral library to find potential matches.
-
Consider Plausible Isomers and Byproducts: Based on the reaction, predict the molecular weights of potential dinitro-isomers, ipso-substitution products, and phenolic byproducts. Check if the molecular ion peak in the mass spectrum of the unknown corresponds to any of these.
-
Use a Standard: If a particular byproduct is suspected, obtain a standard of that compound and run a separate GC-MS to compare its retention time and mass spectrum.
-
Experimental Protocols
A general procedure for the nitration of an aromatic compound like 1-fluoro-3-(trifluoromethoxy)benzene involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid.
General Nitration Protocol:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated nitric acid (1.1 equivalents) dropwise to chilled (0 °C) concentrated sulfuric acid (2-3 equivalents). Maintain the temperature below 10 °C during the addition.
-
Reaction: Cool the nitrating mixture to 0 °C. Slowly add 1-fluoro-3-(trifluoromethoxy)benzene (1 equivalent) to the mixture while maintaining the temperature between 0 and 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the different isomers.
Data Presentation
The following table summarizes the expected products from the nitration of 1-fluoro-3-(trifluoromethoxy)benzene. Please note that the exact isomer distribution can vary depending on the specific reaction conditions.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Position of Nitration |
| 1-fluoro-4-nitro-3-(trifluoromethoxy)benzene | C₇H₃F₄NO₃ | 225.10 | Position 4 |
| 1-fluoro-2-nitro-3-(trifluoromethoxy)benzene | C₇H₃F₄NO₃ | 225.10 | Position 2 |
| 1-fluoro-6-nitro-3-(trifluoromethoxy)benzene | C₇H₃F₄NO₃ | 225.10 | Position 6 |
| 1-fluoro-2,4-dinitro-3-(trifluoromethoxy)benzene | C₇H₂F₄N₂O₅ | 270.09 | Positions 2 and 4 |
| 1-fluoro-4,6-dinitro-3-(trifluoromethoxy)benzene | C₇H₂F₄N₂O₅ | 270.09 | Positions 4 and 6 |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the nitration of 1-fluoro-3-(trifluoromethoxy)benzene.
Caption: Troubleshooting workflow for side reactions.
Signaling Pathway of Electrophilic Aromatic Substitution
This diagram illustrates the general mechanism of electrophilic aromatic substitution for the nitration of 1-fluoro-3-(trifluoromethoxy)benzene.
Caption: Mechanism of electrophilic nitration.
References
Optimizing reaction conditions for 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most common and direct method is the electrophilic nitration of 1-fluoro-4-(trifluoromethoxy)benzene using a mixed acid system, typically concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]
Q2: What are the expected main product and potential isomeric byproducts?
The directing effects of the substituents on the starting material, 1-fluoro-4-(trifluoromethoxy)benzene, guide the position of nitration. The trifluoromethoxy group is a meta-director, while the fluoro group is an ortho-, para-director. Due to the stronger activating and ortho-directing effect of the fluorine atom relative to the meta-directing trifluoromethoxy group, the primary product is this compound. However, the formation of other positional isomers is possible and should be monitored.
Q3: What are the critical safety precautions for this reaction?
The nitration mixture of concentrated nitric and sulfuric acids is highly corrosive and a strong oxidizing agent. The reaction is also highly exothermic.[2][3][4] It is imperative to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
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Add the nitrating agents slowly and control the reaction temperature carefully using an ice bath to prevent runaway reactions.
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Quench the reaction mixture by slowly adding it to ice water to dissipate heat and dilute the acids.
Q4: How can the purity of the final product be assessed?
The purity of this compound can be determined using standard analytical techniques such as:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F)
-
Mass Spectrometry (MS)
A purity of ≥98% is often required for subsequent applications.[5]
Experimental Protocol
Synthesis of this compound
This protocol describes the nitration of 1-fluoro-4-(trifluoromethoxy)benzene.
Materials:
-
1-fluoro-4-(trifluoromethoxy)benzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice bath.
-
Slowly add 1-fluoro-4-(trifluoromethoxy)benzene to the cooled sulfuric acid while maintaining the temperature between 0-5°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material over 1-2 hours, ensuring the reaction temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 5-10°C) for an additional 2-4 hours. Monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Data Presentation
Table 1: Effect of Temperature on Reaction Yield and Purity
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0 - 5 | 4 | 85 | 98 |
| 10 - 15 | 3 | 90 | 95 |
| 20 - 25 | 2 | 88 | 92 |
Table 2: Effect of Nitrating Agent Molar Ratio on Yield
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | Yield (%) |
| 1 : 1.1 : 2 | 82 |
| 1 : 1.2 : 2.5 | 91 |
| 1 : 1.5 : 3 | 89 |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | Insufficiently strong nitrating agent. | Ensure the use of concentrated acids. The presence of water can deactivate the nitronium ion. |
| Reaction temperature is too low. | While initial cooling is crucial, the reaction may require a slightly elevated temperature to proceed. Allow the reaction to slowly warm to the optimal temperature after the addition of reagents. | |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor progress by TLC or GC. |
| Product loss during workup. | Ensure proper phase separation during extraction. Minimize transfers of material. | |
| Suboptimal molar ratio of reagents. | Optimize the molar ratio of nitric acid and sulfuric acid as indicated in Table 2. | |
| Formation of Multiple Isomers | Poor regioselectivity due to incorrect temperature control. | Maintain the recommended low temperature during the addition of the nitrating mixture to enhance selectivity. |
| Product is a Dark Oil or Contains Charred Material | Reaction temperature was too high, leading to side reactions and decomposition. | Strictly control the temperature with an efficient cooling bath. Add the nitrating mixture more slowly. |
| Difficulty in Purification | Isomers have very close boiling points or polarities. | Utilize high-efficiency fractional distillation under vacuum or optimize the mobile phase for column chromatography to improve separation. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Beilstein Archives - Homogeneous continuous-flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling [beilstein-archives.org]
- 4. Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
Welcome to the technical support center for the synthesis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and improve the yield of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge lies in controlling the regioselectivity of the nitration reaction. The common starting material, 1-fluoro-4-(trifluoromethoxy)benzene, contains two ortho, para-directing groups (the fluorine atom and the trifluoromethoxy group). Direct nitration typically yields a mixture of isomers, with the desired 2-nitro isomer often being a minor product. The primary product is usually the 4-nitro isomer.
Q2: What are the typical starting materials and general reaction for this synthesis?
A2: The most common synthetic route is the electrophilic nitration of a substituted benzene ring.
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Starting Material: 1-Fluoro-4-(trifluoromethoxy)benzene.
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Reaction: Nitration using a mixture of concentrated nitric acid and concentrated sulfuric acid.
Troubleshooting Guide: Low Yield of this compound
Low yields of the desired 2-nitro isomer are a common issue. This troubleshooting guide will help you identify and address potential causes.
Issue 1: Poor Regioselectivity (High percentage of undesired isomers)
Possible Cause: The inherent directing effects of the fluorine and trifluoromethoxy groups on the starting material favor the formation of other isomers.
Solutions:
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Alternative Starting Material: Consider a multi-step synthesis using a starting material with different directing groups that favor the desired substitution pattern. For example, starting with a compound that already has a group in the 2-position which can later be converted to a nitro group.
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Use of a Directing Group: Employing a temporary directing group can force the nitration to occur at the desired 2-position. This group can be removed in a subsequent step.
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Catalyst Selection: While standard nitration conditions (H₂SO₄/HNO₃) are common, exploring alternative catalysts might influence the isomer distribution. Research into shape-selective catalysts like zeolites has shown promise in controlling regioselectivity in some nitration reactions.
Issue 2: Formation of Di-nitrated Byproducts
Possible Cause: The reaction conditions are too harsh, leading to multiple nitrations on the aromatic ring.
Solutions:
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Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to minimize the rate of di-nitration. The nitration reaction is exothermic, so careful monitoring and cooling are crucial.
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Controlled Addition of Nitrating Agent: Add the nitrating mixture (nitric acid/sulfuric acid) slowly and dropwise to the solution of the starting material to prevent localized overheating and high concentrations of the nitrating agent.
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Stoichiometry: Use a controlled molar ratio of the nitrating agent to the starting material to disfavor multiple nitrations.
Issue 3: Incomplete Reaction
Possible Cause: The reaction conditions are not optimal for complete conversion of the starting material.
Solutions:
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Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Acid Concentration: The concentration of sulfuric acid is critical for the formation of the nitronium ion (NO₂⁺), the active electrophile. Ensure the use of concentrated sulfuric acid.
Issue 4: Difficulty in Isolating the Pure Product
Possible Cause: The similar physical properties of the nitro isomers make separation challenging.
Solutions:
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Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.
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Column Chromatography: This is a common and effective method for separating isomers. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.
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Recrystallization: If the desired isomer is a solid and has different solubility characteristics from the other isomers in a particular solvent system, fractional crystallization can be used for purification.
Experimental Protocols
General Protocol for Nitration of an Aromatic Compound
Materials:
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Substituted Benzene (e.g., 1-Fluoro-4-(trifluoromethoxy)benzene)
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Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
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Ice
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Dichloromethane (or other suitable organic solvent)
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
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Stirring apparatus
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Dropping funnel
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Thermometer
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Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the starting substituted benzene in concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Add the nitrating mixture dropwise to the stirred solution of the substituted benzene, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, continue stirring the reaction mixture at 0-10 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring.
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Extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or fractional distillation to isolate the desired this compound isomer.
Quantitative Data Summary
The following table summarizes general trends observed in nitration reactions of substituted benzenes. Specific data for this compound is limited in public literature.
| Parameter | Effect on Yield and Selectivity |
| Temperature | Lower temperatures (0-10 °C) generally favor mono-nitration and can influence isomer ratios. Higher temperatures can lead to di-nitration and other side reactions. |
| Reaction Time | Insufficient time leads to incomplete conversion. Excessive time may increase byproduct formation. Optimal time should be determined by reaction monitoring. |
| Acid Ratio (H₂SO₄:HNO₃) | A higher proportion of sulfuric acid promotes the formation of the nitronium ion, increasing the reaction rate. |
| Substituent Directing Effects | Both -F and -OCF₃ are ortho, para-directing, making the formation of the 2-nitro isomer challenging via direct nitration of 1-fluoro-4-(trifluoromethoxy)benzene. |
Visualizing the Process
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines the decision-making process for troubleshooting low yield.
Technical Support Center: Nucleophilic Substitution on 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 4-fluoro-2-nitro-1-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a good substrate for nucleophilic aromatic substitution?
A1: This substrate is highly activated for nucleophilic aromatic substitution (SNAr) due to the presence of two strong electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃). These groups are positioned ortho and para to the fluorine atom, which is an excellent leaving group in this type of reaction. The electron-withdrawing nature of these substituents delocalizes the negative charge of the Meisenheimer intermediate, which is the rate-determining step of the reaction, thus accelerating the substitution.
Q2: I am not seeing any product formation. What are the most common reasons for reaction failure?
A2: The most common reasons for a complete lack of product formation include:
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Insufficiently activated nucleophile: Weakly nucleophilic reagents may require a strong base to be sufficiently reactive. For example, phenols and some thiols will need to be deprotonated to form the more nucleophilic phenoxide or thiolate.
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Inappropriate solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.
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Low reaction temperature: While the substrate is highly activated, some nucleophiles may still require elevated temperatures to react at an appreciable rate.
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Degraded reagents: Ensure that the substrate, nucleophile, base, and solvent are pure and anhydrous, as moisture can quench strong bases and some nucleophiles.
Q3: Can the trifluoromethoxy (-OCF₃) group be cleaved or undergo side reactions under my reaction conditions?
A3: The trifluoromethoxy group is generally very stable under a wide range of reaction conditions, including the basic conditions typically used for SNAr reactions. It is significantly more resistant to cleavage than a methoxy group. Therefore, side reactions involving the -OCF₃ group are highly unlikely under standard SNAr protocols.
Q4: I am observing multiple spots on my TLC plate, indicating a mixture of products. What could be the cause?
A4: The formation of multiple products could be due to several factors:
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Side reactions of the nucleophile: Some nucleophiles may have multiple reactive sites or could undergo self-condensation or decomposition under the reaction conditions.
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Reaction with the solvent: At high temperatures, some solvents like DMF can decompose and react with the substrate or nucleophile.
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Incomplete reaction: If the reaction has not gone to completion, you will see both starting material and product.
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Unexpected reactivity: While less common, consider the possibility of reaction at other positions on the aromatic ring if the conditions are particularly harsh.
Q5: What are the best practices for purifying the product of this reaction?
A5: Standard purification techniques such as flash column chromatography on silica gel are typically effective. Due to the presence of the trifluoromethoxy group, the products may be more lipophilic, so a less polar eluent system may be required compared to non-fluorinated analogues. Recrystallization can also be an effective method for obtaining highly pure material. It is advisable to perform a small-scale purification trial to determine the optimal conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Weak Nucleophile | For alcohol and thiol nucleophiles, use a strong base (e.g., NaH, K₂CO₃, Cs₂CO₃) to generate the more reactive alkoxide or thiolate in situ. For amine nucleophiles, a non-nucleophilic organic base (e.g., triethylamine, DIPEA) can be used to quench the HF generated. |
| Inappropriate Solvent | Use polar aprotic solvents such as DMF, DMSO, THF, or acetonitrile. Ensure the solvent is anhydrous, as water can deactivate strong bases and compete as a nucleophile. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that promotes product formation without causing decomposition. |
| Poor Quality Reagents | Use freshly opened or properly stored reagents. Purify the nucleophile if necessary. Ensure the base is not old or has been exposed to moisture. |
| Reaction Time Too Short | Monitor the reaction over a longer period. Some reactions may require several hours to reach completion, even at elevated temperatures. |
Issue 2: Formation of Multiple Products / Impurities
| Possible Cause | Suggested Solution |
| Decomposition of Starting Material or Product | Lower the reaction temperature. Reduce the reaction time. Use a milder base if possible. |
| Side Reactions of the Nucleophile | If the nucleophile has other functional groups, consider protecting them before the SNAr reaction. Use a moderate excess of the nucleophile (e.g., 1.1-1.5 equivalents) to avoid side reactions from a large excess. |
| Reaction with Solvent | If using DMF at high temperatures, consider switching to a more stable solvent like DMSO or sulfolane. |
| Air/Moisture Sensitivity | Run the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using strong bases like NaH. |
Quantitative Data
The following table summarizes representative reaction conditions for nucleophilic aromatic substitution on compounds analogous to this compound. These conditions can serve as a starting point for optimization.
| Nucleophile | Analogous Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | 4-Chloro-3,5-dinitrobenzotrifluoride | - | Methanol | Room Temp | 0.5 - 0.75 | >90 |
| Piperidine | 4-Ethoxy-2-fluoro-1-nitrobenzene | K₂CO₃ | DMF | 80 | 12 | 95 |
| Morpholine | 4-Ethoxy-2-fluoro-1-nitrobenzene | Et₃N | DMSO | 90 | 10 | 92 |
| 4-Methoxyphenol | 4-Ethoxy-2-fluoro-1-nitrobenzene | K₂CO₃ | Acetonitrile | Reflux | 16 | High |
| 2-Aminothiophenol | 4-Ethoxy-2-fluoro-1-nitrobenzene | K₂CO₃ | DMF | 120 | 12 | High |
Experimental Protocols
General Protocol for Reaction with an Amine Nucleophile
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To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile), add the amine nucleophile (1.1-1.5 eq.).
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Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 eq.).
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Stir the reaction mixture at room temperature or heat to 50-100 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
General Protocol for Reaction with a Phenol or Thiol Nucleophile
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol or thiol nucleophile (1.2 eq.) in an anhydrous polar aprotic solvent (e.g., THF or DMF).
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Add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
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Stir the mixture at room temperature for 30 minutes to generate the corresponding phenoxide or thiolate.
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Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture.
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Heat the reaction to 60-100 °C and monitor by TLC or LC-MS.
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After completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Removal of byproducts from 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene. The information is designed to help identify and resolve common issues related to byproduct formation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the nitration of 1-fluoro-4-(trifluoromethoxy)benzene?
The most common byproducts are positional isomers of the desired product. During the electrophilic nitration of 1-fluoro-4-(trifluoromethoxy)benzene, the nitro group can be directed to different positions on the benzene ring. The primary products are typically the ortho and para isomers.[1] In similar nitration reactions of substituted benzenes, a mixture of 2-, 4-, 5-, and 6-nitro isomers can be formed. Additionally, under certain conditions, dinitro or other polysubstituted products may be generated, particularly at elevated temperatures. Residual sulfuric acid and water from the reaction medium are also present in the crude product.[1]
Q2: What is the expected ratio of the desired this compound to its isomers?
Q3: What are the recommended methods for purifying the crude product?
The most common and effective methods for purifying crude this compound are recrystallization and column chromatography.[2] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity. For separating isomers with very similar physical properties, specialized chromatographic techniques or a selective chemical separation method may be necessary.
Q4: How can I monitor the progress of the reaction and the purity of the product?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[2] For a more detailed analysis of the product mixture and to determine the purity of the final product, analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended.[3] These methods are well-suited for separating and quantifying positional isomers of nitroaromatic compounds.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 2-nitro isomer | - Suboptimal reaction temperature. - Incorrect ratio of nitrating agents. - Insufficient reaction time. | - Maintain a controlled temperature, as higher temperatures can favor the formation of other isomers and dinitro compounds. - Optimize the molar ratio of nitric acid to sulfuric acid. - Monitor the reaction by TLC to determine the optimal reaction time. |
| Presence of significant amounts of dinitro byproducts | - Reaction temperature is too high. - Prolonged reaction time. - Excess of nitrating agent. | - Perform the reaction at a lower temperature. - Stop the reaction as soon as the starting material is consumed (as indicated by TLC). - Use a stoichiometric amount of the nitrating agent. |
| Difficulty in separating isomeric byproducts by standard chromatography | - Isomers have very similar polarities and boiling points. | - Selective Chemical Separation: Consider a selective reduction of the unhindered nitro-isomer to the corresponding aniline, which can then be easily separated by acid-base extraction. The desired hindered nitro-isomer is less reactive under these conditions. - Specialized Chromatography: Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase, such as a fluorinated phenyl phase, which can offer different selectivity for halogenated aromatic compounds.[4] |
| Compound "oils out" during recrystallization | - The compound is coming out of solution above its melting point. | - Add more of the hot solvent to ensure the compound remains dissolved. - Use a lower-boiling point solvent or a solvent mixture. - Try seeding the cooling solution with a pure crystal of the desired product.[2] |
| Low recovery after recrystallization | - The chosen solvent is too good at dissolving the compound at low temperatures. - Premature crystallization during hot filtration. | - Select a solvent or solvent mixture in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for nitroaromatic compounds include ethanol, methanol, isopropanol, and ethyl acetate, often in combination with water.[2] - Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crashing out.[2] |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.
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Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product.[2]
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]
Protocol for Analysis of Purity by Gas Chromatography (GC)
This protocol is based on a general method for the separation of positional isomers of trifluoromethoxy nitrobenzene.[3]
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Column: AT-210, 30 meters, 0.53 mm internal diameter, 1.0 µm film thickness.
-
Detector: Flame Ionization Detector (FID).
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Carrier Gas: Helium or Nitrogen.
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Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
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Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 10 minutes.
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Visualizations
Reaction Pathway for the Nitration of 1-Fluoro-4-(trifluoromethoxy)benzene
Caption: Electrophilic aromatic substitution pathway for the nitration of 1-fluoro-4-(trifluoromethoxy)benzene.
General Experimental Workflow for Purification
Caption: A general workflow for the purification and analysis of this compound.
References
Stability of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and reactivity of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene. The information is tailored for researchers, scientists, and professionals in drug development to anticipate and address challenges during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general stability and storage recommendations for this compound?
A1: this compound is a stable compound under standard laboratory conditions.[1] For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. The trifluoromethoxy group generally imparts high metabolic and chemical stability.[2]
Q2: How susceptible is the fluorine atom to nucleophilic aromatic substitution (SNAr)?
A2: The fluorine atom is highly activated for nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effects of the nitro group positioned ortho to it and, to a lesser extent, the trifluoromethoxy group in the para position.[3][4] In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[5] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, making it the most reactive of the halo-aromatics for this type of substitution (F > Cl > Br > I).[4][5]
Q3: What are the primary considerations when reducing the nitro group to an amine?
A3: The reduction of the nitro group is a common transformation, but care must be taken to preserve the fluoro and trifluoromethoxy groups.
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Catalytic Hydrogenation: Standard conditions like H₂ with Palladium on carbon (Pd/C) are effective for nitro reduction.[6] However, prolonged reaction times or aggressive conditions can sometimes lead to hydrodefluorination (loss of the fluorine atom).[7] Using catalysts like Raney Nickel can be an alternative to mitigate dehalogenation of aryl halides.[6]
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Metal/Acid Reduction: Reagents such as tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or zinc (Zn) in acidic media are mild and selective methods for reducing nitro groups without affecting other reducible functionalities.[6][8][9] These methods are generally compatible with the C-F bond.
Q4: Is the C-F bond stable under typical palladium-catalyzed cross-coupling conditions?
A4: Generally, the C-F bond in fluoroarenes is very stable and does not readily undergo oxidative addition to palladium(0) complexes under standard cross-coupling conditions (e.g., Suzuki, Heck, Sonogashira). Activating the C-F bond for such reactions is a significant organometallic challenge and requires specialized ligands, additives (like LiI), or harsher conditions.[7][10] Therefore, you can typically perform cross-coupling reactions at other positions on a molecule containing this moiety without affecting the C-F bond.
Q5: How does this compound behave in the presence of strong acids and bases?
A5:
-
Strong Bases: Strong bases (e.g., NaOH, KOH, NaNH₂) can act as nucleophiles, leading to SNAr reactions where the fluorine atom is displaced by a hydroxyl or amino group. The reaction's favorability will depend on the nucleophilicity of the base and the reaction conditions (temperature, solvent).
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Strong Acids: The compound is generally stable to acidic conditions, which are often employed during the reduction of the nitro group (e.g., Fe/HCl, SnCl₂/HCl).[8] The trifluoromethoxy group is robust and not typically prone to hydrolysis under common acidic reaction conditions.
Troubleshooting Guides
Problem 1: Low or no yield during a Nucleophilic Aromatic Substitution (SNAr) reaction.
| Possible Cause | Suggested Solution |
| Poor Nucleophile | Ensure the nucleophile is sufficiently strong. If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base (like K₂CO₃ or Et₃N) to deprotonate it in situ or to act as a scavenger for the HF generated. |
| Inappropriate Solvent | Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents effectively solvate the cation of the nucleophile's salt and do not interfere with the nucleophile itself. |
| Low Temperature | While the ring is activated, some reactions may require heating. Incrementally increase the reaction temperature (e.g., from room temperature to 60 °C, then to 80 °C) and monitor by TLC or LC-MS. |
| Water in the Reaction | Ensure all reagents and solvents are dry. Water can protonate strong nucleophiles, reducing their effectiveness. |
Problem 2: Defluorination observed as a side product during nitro group reduction.
| Possible Cause | Suggested Solution |
| Over-reduction with H₂/Pd/C | The Palladium catalyst is too active or the reaction time is too long. Reduce the catalyst loading, lower the hydrogen pressure, or carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Alternative Catalyst | Switch to a catalyst less prone to causing hydrodehalogenation, such as Raney Nickel.[6] |
| Alternative Reagent System | Avoid catalytic hydrogenation altogether. Use a metal/acid system like Fe/NH₄Cl, Fe/AcOH, or SnCl₂ in HCl/EtOH, which are highly selective for the nitro group.[6][8][9] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical reaction with a generic amine nucleophile.
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Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
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Solvent and Base: Add a polar aprotic solvent (e.g., DMF or DMSO, approx. 0.1 M concentration) followed by a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
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Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) to the stirring mixture.
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Reaction Condition: Heat the reaction mixture to an appropriate temperature (typically between 60-100 °C).
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Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
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Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Reduction of the Nitro Group using Iron
This protocol provides a mild and selective method for obtaining the corresponding aniline.
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Reagent Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (Fe, 3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).
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Acid Addition: Add a catalytic or stoichiometric amount of an acid, such as ammonium chloride (NH₄Cl, 3.0-5.0 eq) or acetic acid (AcOH, 1.0-2.0 eq).
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Reaction Condition: Heat the mixture to reflux (typically 80-100 °C).
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Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.
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Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. Rinse the pad with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate to remove the ethanol. If necessary, basify the aqueous residue with a solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to a pH of ~8-9 and extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude aniline, which can be further purified if necessary.
Visualizations
Caption: Experimental workflow for a typical SNAr reaction.
Caption: Troubleshooting logic for nitro group reduction.
References
- 1. innospk.com [innospk.com]
- 2. innospk.com [innospk.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Characterization of unexpected products in 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene (CAS No. 123572-62-3)[1][2][3][4][5]. The information is designed to help you anticipate and address challenges related to unexpected product formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reaction is nucleophilic aromatic substitution (SNAr). The fluorine atom is highly activated by the electron-withdrawing effects of the nitro group at the ortho position and the trifluoromethoxy group at the para position. This makes it a good leaving group for reactions with a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is central to its use as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Q2: I am observing a product with a molecular weight corresponding to the displacement of the fluorine atom by my nucleophile, but the yield is low and I have a significant amount of starting material remaining. What could be the issue?
A2: Low conversion in SNAr reactions with this substrate can be due to several factors:
-
Insufficiently strong nucleophile: The aromatic ring is electron-deficient, but a sufficiently strong nucleophile is still required for an efficient reaction.
-
Inappropriate solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
-
Low reaction temperature: While high temperatures can sometimes lead to side products, SNAr reactions often require heating to proceed at a reasonable rate.
-
Presence of water: Water can compete with your nucleophile, leading to the formation of 4-hydroxy-2-nitro-1-(trifluoromethoxy)benzene. Ensure all your reagents and solvents are anhydrous.
Q3: My reaction has produced an isomeric byproduct. What is the likely structure and how can I avoid it?
A3: While direct substitution of the fluorine at the C-4 position is the major expected pathway, the formation of an isomeric byproduct could potentially arise from a cine-substitution mechanism, although this is less common for SNAr reactions on such activated substrates. In a cine-substitution, the incoming nucleophile attacks a position adjacent to the carbon bearing the leaving group, with subsequent elimination. For this substrate, this would be highly unlikely due to the electronic activation favoring direct substitution.
A more plausible source of isomeric impurities would be the presence of isomers in the starting material. It is crucial to verify the purity of your this compound. If you suspect an isomeric byproduct from the reaction itself, careful analysis of the 1H, 13C, and 19F NMR spectra of the crude product is necessary to elucidate its structure. To minimize such byproducts, consider milder reaction conditions (lower temperature, weaker base) and ensure high-purity starting materials.
Q4: Could the trifluoromethoxy group be labile under my reaction conditions?
A4: The trifluoromethoxy group is generally considered to be highly stable and metabolically robust. However, under harsh acidic conditions, particularly in the presence of a Lewis acid, the trifluoromethyl moiety of trifluoromethoxybenzenes has been shown to be labile. While SNAr reactions are typically run under basic or neutral conditions, if your workup involves a strong acid wash, or if your reaction generates acidic byproducts, there is a remote possibility of affecting the trifluoromethoxy group. It is more likely that other side reactions would occur before the cleavage of the C-O bond of the trifluoromethoxy group under typical SNAr conditions.
Q5: Is it possible for the nitro group to react?
A5: Yes, the nitro group can be reduced to an amine, a hydroxylamine, or other reduction products. This is especially likely if you are using reagents that have reducing capabilities, or if you are performing a reaction under hydrogen with a metal catalyst. If your nucleophile or other reagents are sensitive to oxidation, they might reduce the nitro group. If you wish to perform a nucleophilic substitution without affecting the nitro group, avoid reducing agents and conditions. Conversely, the nitro group can be intentionally reduced after the SNAr reaction to introduce an amino group for further functionalization.
Troubleshooting Guides
Problem 1: Formation of an Unknown Impurity with a Similar Mass to the Expected Product
| Potential Cause | Troubleshooting Steps |
| Isomeric Impurity in Starting Material | 1. Analyze the starting material by GC-MS and NMR to confirm its isomeric purity. 2. If impurities are present, purify the starting material by distillation or chromatography. |
| cine-Substitution | 1. Lower the reaction temperature. 2. Use a less sterically hindered and less basic nucleophile if possible. 3. Change the solvent to one that may disfavor the cine-substitution pathway. |
| Reaction with Solvent | 1. If using a nucleophilic solvent (e.g., an alcohol for a reaction with an amine), switch to a non-nucleophilic polar aprotic solvent like DMSO or NMP. 2. Run a control reaction with the solvent and starting material in the absence of the nucleophile to check for reactivity. |
Problem 2: Significant Formation of a Byproduct Believed to be a Dimer
| Potential Cause | Troubleshooting Steps |
| Self-condensation of the Nucleophile | 1. If the nucleophile has more than one reactive site, self-condensation can occur. 2. Use a dilute solution of the nucleophile. 3. Add the nucleophile slowly to the reaction mixture containing the electrophile. |
| Reaction of the Product with Starting Material | 1. Once the desired product is formed, it may act as a nucleophile itself and react with the remaining starting material. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 3. Use a slight excess of the nucleophile (e.g., 1.1 to 1.2 equivalents) to ensure the electrophile is fully consumed. |
Data Presentation
No quantitative data on the formation of specific unexpected products for this compound was available in the searched literature. The following table illustrates a hypothetical scenario based on common SNAr side reactions.
Table 1: Hypothetical Product Distribution in the Reaction of this compound with a Generic Amine Nucleophile (R-NH2) under Various Conditions.
| Entry | Solvent | Temperature (°C) | Expected Product Yield (%) | Potential Unexpected Product(s) and Yield (%) |
| 1 | DMF | 80 | 90 | Unreacted Starting Material (10%) |
| 2 | Ethanol | 80 | 75 | 4-Ethoxy-2-nitro-1-(trifluoromethoxy)benzene (15%), Unreacted Starting Material (10%) |
| 3 | DMF with 5% H2O | 80 | 60 | 4-Hydroxy-2-nitro-1-(trifluoromethoxy)benzene (30%), Unreacted Starting Material (10%) |
| 4 | Toluene | 110 | 20 | Unreacted Starting Material (80%) |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine nucleophile (1.1 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Base (e.g., K2CO3, Et3N, if the amine is used as its salt or if an acidic byproduct is formed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in the anhydrous solvent.
-
Add the amine nucleophile (1.1 equivalents) and the base (if required).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Expected SNAr reaction pathway and a potential side reaction.
Caption: A logical workflow for troubleshooting unexpected product formation.
References
Preventing decomposition of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability issues and prevent the decomposition of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a chemically stable liquid under standard ambient temperature and pressure.[1] To ensure its integrity, it should be stored in a cool, well-ventilated area in a tightly sealed container.[2][3]
Q2: What are the primary factors that can cause the decomposition of this compound?
The decomposition of this compound can be initiated or accelerated by several factors, including:
-
Elevated Temperatures: As a nitroaromatic compound, it can be susceptible to thermal decomposition at elevated temperatures.
-
Light Exposure: Aromatic nitro compounds can undergo photochemical degradation upon exposure to UV light.
-
Incompatible Materials: Contact with strong oxidizing agents, strong bases, and strong acids can lead to chemical reactions and decomposition.[4]
-
pH: Extreme pH conditions, particularly alkaline pH, may promote hydrolysis of the trifluoromethoxy group.
Q3: What are the potential decomposition pathways for this molecule?
While specific decomposition pathways for this exact molecule are not extensively documented in publicly available literature, based on its functional groups, potential degradation routes include:
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.
-
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitro group, can be displaced by strong nucleophiles.
-
Hydrolysis of the Trifluoromethoxy Group: Under certain conditions, the trifluoromethoxy group can undergo hydrolysis to a carboxylic acid.
-
Ring Opening: Under harsh oxidative conditions, the aromatic ring can be cleaved.
Q4: Are there any known impurities that I should be aware of?
Impurities can arise from the synthesis process or degradation. Potential impurities may include isomers formed during nitration, starting materials from incomplete reactions, or byproducts from side reactions. Common analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can be used for impurity profiling.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the handling and use of this compound.
Issue 1: Observation of Impurities or Degradation in a Stored Sample
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper Storage | Verify storage conditions. | Store the compound in a tightly sealed, opaque container in a cool, dark, and well-ventilated area. Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term stability. |
| Exposure to Light | Review handling procedures. | Minimize exposure to ambient and UV light during handling and experiments. Use amber glassware or wrap containers in aluminum foil. |
| Contamination | Check for sources of contamination. | Ensure all glassware and equipment are clean and dry. Avoid introducing incompatible materials (see FAQ Q2) into the storage container. |
| Age of the Sample | Check the date of receipt and any expiration date. | If the sample is old, consider re-analyzing its purity before use. If significant degradation is observed, procure a fresh batch. |
Issue 2: Unexpected Side Reactions or Low Yield in a Reaction
| Potential Cause | Troubleshooting Step | Recommended Action |
| Decomposition of Starting Material | Analyze the purity of the this compound before use. | Use a fresh, properly stored sample. If impurities are detected, consider purification by appropriate methods such as distillation or chromatography. |
| Reaction with Incompatible Reagents | Review the reaction scheme for any incompatible reagents. | Avoid using strong oxidizing agents, strong bases, or strong acids in the same reaction mixture unless the reaction is specifically designed for such a transformation and conditions are carefully controlled. |
| Thermal Instability at Reaction Temperature | Monitor the reaction for the formation of byproducts at the desired temperature. | If thermal decomposition is suspected, attempt the reaction at a lower temperature. Consider using a more active catalyst if applicable to allow for lower reaction temperatures. |
| Photochemical Side Reactions | Run the reaction in the dark. | If the reaction is sensitive to light, perform the experiment in a flask wrapped in aluminum foil or in a dark room. |
Data Presentation
Table 1: Physical and Stability-Related Properties of 4-(Trifluoromethoxy)nitrobenzene[5]
| Property | Value |
| Boiling Point | 217.4 ± 35.0 °C at 760 mmHg |
| Melting Point | 15 °C |
| Flash Point | 85.3 ± 25.9 °C |
| General Stability | Stable under controlled conditions |
Experimental Protocols
The following are general protocols for handling and conducting experiments with this compound to minimize decomposition.
Protocol 1: General Handling and Storage
-
Receipt and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in its original, tightly sealed container in a dedicated, well-ventilated cabinet for reactive and light-sensitive chemicals. The storage area should be cool and dark.
-
Dispensing: When dispensing the liquid, work in a well-ventilated fume hood. Use clean, dry glassware. Minimize the time the container is open.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider transferring the liquid to a new, dry container under an inert atmosphere (e.g., using a Schlenk line) and sealing it with a septum and Parafilm®.
Protocol 2: Conducting a Reaction Sensitive to Decomposition
-
Inert Atmosphere: Set up the reaction glassware and flame-dry it under vacuum, then backfill with an inert gas like argon or nitrogen. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Purity: Use freshly opened or recently purified solvents and reagents to avoid contaminants that could initiate decomposition.
-
Temperature Control: Use an oil bath or a cryostat for precise temperature control. Avoid localized overheating.
-
Light Protection: If there is any suspicion of photosensitivity, wrap the reaction flask completely in aluminum foil.
-
Monitoring: Monitor the reaction progress closely using appropriate analytical techniques (e.g., TLC, GC, LC-MS) to avoid unnecessarily long reaction times at elevated temperatures.
-
Work-up: Upon completion, cool the reaction mixture to room temperature before quenching and work-up procedures. Be mindful that changes in pH during work-up could affect the stability of the product.
Mandatory Visualizations
Caption: Workflow for preventing decomposition during experiments.
Caption: Factors leading to the decomposition of the compound.
References
Validation & Comparative
Structural Validation of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene. Due to the limited availability of published experimental data for this specific compound, this document outlines a best-practice approach, utilizing comparative data from structurally analogous compounds. The provided experimental protocols and expected spectroscopic characteristics will aid researchers in confirming the identity, purity, and structure of synthesized this compound.
Comparative Analysis of Spectroscopic Data
The structural validation of an organic molecule relies on a combination of analytical techniques. Below is a comparative summary of expected and observed spectroscopic data for the target compound and its structural analogs.
Table 1: Comparison of Physical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Fragments (m/z) |
| This compound (Target) | C₇H₃F₄NO₃ | 225.09 | Expected: [M]+ at 225, loss of NO₂ (179), loss of OCF₃ (140) |
| 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene[1] | C₇H₃F₄NO₂ | 209.10 | [M]+ at 209, fragments corresponding to loss of NO₂ and CF₃ |
| 4-Fluoro-2-nitrotoluene[2] | C₇H₆FNO₂ | 155.13 | [M]+ at 155, fragments from loss of NO₂ and rearrangements |
| 2,4-Dinitrofluorobenzene[3][4] | C₆H₃FN₂O₄ | 186.10 | [M]+ at 186, characteristic loss of NO₂ groups |
Table 2: Predicted and Observed ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Compound | Key ¹H NMR Signals (Predicted/Observed) | Key ¹³C NMR Signals (Predicted/Observed) |
| This compound (Target) | Aromatic protons expected between 7.0-8.5 ppm, showing complex splitting due to F-H coupling. | Aromatic carbons ~110-160 ppm. Carbon bearing OCF₃ will be a quartet due to C-F coupling. |
| 4-Fluoronitrobenzene[5] | Aromatic protons at ~7.24 and 8.26 ppm. | C-F at ~165 ppm (doublet), C-NO₂ at ~148 ppm. |
| 1-Fluoro-2-nitrobenzene[6] | Aromatic protons in the range of 7.18-8.06 ppm. | Data not readily available. |
| 4-Fluoro-2-nitrotoluene[7][8] | Aromatic protons ~7.3-8.1 ppm, methyl singlet ~2.5 ppm. | Data not readily available. |
Table 3: Characteristic Infrared (IR) Absorption Bands (in cm⁻¹)
| Compound/Functional Group | Asymmetric NO₂ Stretch | Symmetric NO₂ Stretch | C-F Stretch | C-O-C Stretch (Aryl Ether) |
| Aromatic Nitro Compounds [9][10][11][12] | 1550-1475 | 1360-1290 | - | - |
| Aryl Fluorides | - | - | ~1250-1120 | - |
| Aryl Trifluoromethoxy Ethers | - | - | - | ~1280-1240 (asymmetric), ~1190-1150 (symmetric) |
| 4-Fluoro-2-nitrotoluene [2] | ~1530 | ~1350 | Present | Not Applicable |
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a synthesized organic compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and structural validation of organic compounds.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and to confirm the connectivity of atoms.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
¹⁹F NMR Acquisition: If available, acquire a fluorine NMR spectrum to observe the chemical environment of the fluorine atoms.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.[13]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[13]
-
Spectrum Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups expected in this compound, such as the nitro group (NO₂), carbon-fluorine (C-F) bonds, and the aryl-ether linkage.[9][10][11][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, and to assess its purity.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[14][15]
-
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.
-
-
Data Analysis: Identify the peak corresponding to the molecular ion ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., NO₂, OCF₃), which provides further structural confirmation.[16][17]
By following these protocols and comparing the obtained data with the reference information for analogous compounds, researchers can confidently validate the structure of this compound.
References
- 1. innospk.com [innospk.com]
- 2. 4-Fluoro-2-nitrotoluene | C7H6FNO2 | CID 67965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-fluoro-2,4-dinitro- [webbook.nist.gov]
- 4. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoronitrobenzene(350-46-9) 1H NMR [m.chemicalbook.com]
- 6. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Fluoro-4-nitrotoluene(1427-07-2) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Fluoro-2-nitrotoluene(446-10-6) 1H NMR [m.chemicalbook.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. Sample preparation GC-MS [scioninstruments.com]
- 16. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene vs. 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Key Fluorinated Building Blocks
In the landscape of medicinal chemistry and drug development, fluorinated aromatic compounds are indispensable building blocks. Their unique electronic properties significantly influence molecular interactions, metabolic stability, and bioavailability. This guide provides a detailed, objective comparison of two closely related and highly valuable intermediates: 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene and 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene. This comparison is supported by physicochemical data, reactivity analysis, and their application in the synthesis of targeted therapeutics.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly subtle difference of an oxygen atom between the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups imparts distinct physicochemical characteristics to these molecules. A summary of their key properties is presented below.
| Property | This compound | 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene |
| CAS Number | 190902-95-5 | 182289-81-2[1] |
| Molecular Formula | C₇H₃F₄NO₃ | C₇H₃F₄NO₂[1] |
| Molecular Weight | 225.10 g/mol | 209.10 g/mol [1] |
| Appearance | Light yellow liquid | Colorless to light yellow liquid |
| Boiling Point | ~228 °C at 760 mmHg | 208.4 °C at 760 mmHg[1] |
| Density | ~1.5 g/cm³ | 1.504 g/cm³[1] |
| Flash Point | Not widely specified | 79.8 °C[1] |
| Purity (typical) | ≥98.0% | ≥98.0%[1] |
Reactivity and Performance in Nucleophilic Aromatic Substitution (SNAr)
Both molecules are primed for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex aromatic compounds. The strong electron-withdrawing nature of the nitro group, positioned ortho to the fluorine atom, activates the aromatic ring for nucleophilic attack. The fluorine atom serves as an excellent leaving group in these reactions.[2][3][4]
The primary difference in their reactivity stems from the electronic properties of the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. Both are potent electron-withdrawing groups, a property quantified by their Hammett substituent constants (σ).
-
Trifluoromethyl (-CF₃): This group is strongly electron-withdrawing primarily through its inductive effect (-I effect). The Hammett constant for a para-CF₃ group (σₚ) is approximately +0.54.
-
Trifluoromethoxy (-OCF₃): This group is also strongly electron-withdrawing, with a Hammett constant (σₚ) of approximately +0.35. While the oxygen atom can theoretically donate electron density through resonance (+M effect), this is largely counteracted by the powerful inductive pull of the three fluorine atoms. The -OCF₃ group is considered a "pseudo-halogen" due to its electronic properties.[5]
Given that the rate-determining step in SNAr reactions is the initial nucleophilic attack to form a negatively charged Meisenheimer complex, a more electron-deficient aromatic ring will react faster.[6][7][8] Therefore, the compound with the more strongly electron-withdrawing substituent is expected to exhibit a higher reaction rate. Based on the Hammett constants, 4-Fluoro-2-nitro-1-(trifluoromethyl)benzene is predicted to be more reactive in SNAr reactions than this compound.
General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Applications in Drug Development: Synthesis of Kinase Inhibitors
Both of these fluorinated building blocks serve as crucial starting materials in the synthesis of targeted cancer therapies, particularly tyrosine kinase inhibitors.
4-Fluoro-2-nitro-1-(trifluoromethyl)benzene in the Synthesis of Nilotinib
4-Fluoro-2-nitro-1-(trifluoromethyl)benzene is a key precursor in the synthesis of Nilotinib, a Bcr-Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[9][10] The synthesis involves the reduction of the nitro group to an amine, followed by a series of coupling reactions.
Nilotinib Signaling Pathway: Nilotinib targets the Bcr-Abl fusion protein, which is constitutively active in CML and drives uncontrolled cell proliferation. By inhibiting Bcr-Abl, Nilotinib blocks downstream signaling pathways, including the JAK-STAT and MAPK pathways, leading to cell cycle arrest and apoptosis of cancer cells.[11][12][13]
References
- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 4. Regorafenib suppresses epidermal growth factor receptor signaling-modulated progression of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 9. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Isomeric Purity Analysis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is a critical quality attribute that can significantly impact the efficacy and safety of the final product. The presence of positional isomers can lead to undesired side reactions, reduced yield, and the formation of difficult-to-separate impurities in subsequent synthetic steps. Therefore, robust and reliable analytical methods for the accurate determination of isomeric purity are paramount.
This guide provides a comprehensive comparison of the primary analytical techniques for the isomeric purity analysis of this compound and its potential isomers. We will delve into the methodologies of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), presenting supporting experimental data from closely related compounds to facilitate an objective comparison.
Comparison of Analytical Methodologies
The choice of analytical technique for isomeric purity analysis is dictated by the physicochemical properties of the analyte and its isomers, including volatility, thermal stability, and polarity. Both GC and HPLC are powerful chromatographic techniques capable of separating positional isomers of substituted benzene compounds.[1] SFC has emerged as a valuable alternative, offering unique advantages in terms of speed and "green" chemistry.[2][3]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase. | Separation of compounds in a liquid mobile phase based on their differential partitioning between the mobile and stationary phases.[1] | Separation using a supercritical fluid (typically CO2) as the mobile phase, exhibiting properties of both a liquid and a gas.[3] |
| Typical Stationary Phase | Fused silica capillary columns coated with a variety of stationary phases (e.g., polydimethylsiloxane, polyethylene glycol). | Reversed-phase (e.g., C18, C8), normal-phase (e.g., silica), or specialized columns for isomer separation (e.g., PYE, NPE).[4][5] | Chiral or achiral packed columns, similar to HPLC.[6] |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen, Hydrogen). | A mixture of solvents, often a combination of water or buffer with an organic modifier like acetonitrile or methanol.[7] | Supercritical CO2, often with a polar organic co-solvent (modifier) such as methanol or ethanol.[2][3] |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS), Electron Capture Detector (ECD).[8] | UV-Visible Spectrophotometer (UV-Vis), Diode Array Detector (DAD), Mass Spectrometry (MS).[8] | UV-Visible Spectrophotometer, Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD).[9] |
| Sample Requirements | Analytes must be volatile and thermally stable.[1][10] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1][10] | Suitable for a broad range of compounds, particularly those that are soluble in supercritical CO2 and modifiers.[11] |
| Analysis Speed | Generally faster for volatile compounds.[10] | Can be slower, depending on the complexity of the separation. | Typically faster than HPLC due to the low viscosity of the mobile phase.[11] |
| Resolution | High-resolution capillary columns provide excellent separation efficiency. | High-resolution columns are available, and selectivity can be fine-tuned by adjusting the mobile phase composition. | Can provide high resolution, especially for chiral and positional isomers.[2][12] |
| Sensitivity | High sensitivity, especially with detectors like ECD for halogenated compounds.[8] | Sensitivity is dependent on the detector and the chromophoric properties of the analyte. | Can achieve high sensitivity, particularly when coupled with MS. |
| "Green" Chemistry | Requires carrier gases, which are generally inert. | Generates significant amounts of organic solvent waste. | Utilizes CO2 as the primary mobile phase, which is non-toxic and readily available, reducing organic solvent consumption.[9] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method.[13] The following sections provide representative methodologies for GC and HPLC based on the analysis of structurally similar compounds.
Gas Chromatography (GC) Protocol
This protocol is adapted from a validated method for the separation of positional isomers of trifluoromethoxy nitrobenzene.
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: AT-210 (or equivalent), 30 m x 0.53 mm I.D., 1.0 µm film thickness.
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 150 °C, hold for 5 minutes.
-
Ramp 2: 20 °C/min to 220 °C, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetone, dichloromethane) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general-purpose method for the separation of nitroaromatic isomers, which can be optimized for the specific analyte.
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl column (or equivalent), 150 mm x 4.6 mm, 3.5 µm particle size. Fluorinated phases can also offer enhanced selectivity for halogenated isomers.[14]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 40% B
-
1-15 min: 40% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 40% B
-
18.1-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Data Presentation
The following table summarizes expected performance characteristics for the analysis of this compound and its potential isomers based on data from analogous compounds.
| Analytical Method | Potential Isomeric Impurities | Expected Resolution (Rs) | Limit of Detection (LOD) |
| GC-FID | 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene, 3-Fluoro-2-nitro-1-(trifluoromethoxy)benzene, etc. | > 1.5 for critical pairs | ~0.1 µg/mL |
| HPLC-UV | 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene, 3-Fluoro-2-nitro-1-(trifluoromethoxy)benzene, etc. | > 1.5 for critical pairs | ~0.5 µg/mL |
| SFC-UV | 2-Fluoro-4-nitro-1-(trifluoromethoxy)benzene, 3-Fluoro-2-nitro-1-(trifluoromethoxy)benzene, etc. | > 1.5 for critical pairs | ~0.5 µg/mL |
Note: The values presented are estimates based on the analysis of similar compounds and should be confirmed through method validation for the specific analyte.
Mandatory Visualization
Experimental Workflow for Isomeric Purity Analysis
Caption: A generalized workflow for the isomeric purity analysis.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 4. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. nacalai.com [nacalai.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. mdpi.com [mdpi.com]
- 10. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jascoinc.com [jascoinc.com]
- 13. wjarr.com [wjarr.com]
- 14. analytical-sales.com [analytical-sales.com]
Comparative Guide: Analytical Methods for 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene. The information is intended for researchers, scientists, and professionals in drug development who require accurate and reliable analytical techniques for this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure, featuring a trifluoromethoxy group, a nitro group, and a fluorine atom on a benzene ring, imparts specific chemical properties that necessitate robust analytical methods for purity assessment and quality control. Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this and related fluorinated nitroaromatic compounds. The choice between these methods often depends on the specific analytical requirements, such as the volatility and thermal stability of the analyte and potential impurities, as well as the desired sensitivity and resolution.
Method Comparison
A direct comparison of HPLC and GC methods for the analysis of this compound highlights their respective strengths and ideal applications.
| Parameter | HPLC Method | GC Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | C18 Reverse-Phase Silica | Polysiloxane-based (e.g., DB-5ms) |
| Typical Mobile Phase | Acetonitrile/Water Gradient | Inert Gas (e.g., Helium, Nitrogen) |
| Detection | UV-Vis (typically 254 nm) | Flame Ionization (FID) or Mass Spectrometry (MS) |
| Key Advantages | - Suitable for non-volatile and thermally labile compounds.- Wide range of column chemistries for method development. | - High resolution for volatile and semi-volatile compounds.- MS detection provides structural information for impurity identification. |
| Potential Limitations | - Lower resolution compared to capillary GC.- Mobile phase solvent consumption and disposal. | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some analytes. |
Experimental Protocols
Detailed experimental protocols for both HPLC and GC methods are provided below. These protocols are based on established methods for structurally similar compounds and serve as a starting point for method development and validation for this compound.[1][2][3]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from methods used for similar fluorinated nitrobenzene derivatives.[1]
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (70:30, v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Gas Chromatography (GC) Protocol
This protocol is based on methods developed for the analysis of related trifluoromethoxy nitrobenzene isomers.[2][4]
Objective: To separate and quantify this compound and its potential volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column (e.g., AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Dichloromethane (high purity)
-
This compound standard
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1.0 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 220 °C at 10 °C/min
-
Hold at 220 °C for 5 minutes
-
-
Detector Temperature (FID): 280 °C
-
-
Data Analysis: Identify the peaks based on their retention times compared to a standard. For quantitative analysis, use an internal or external standard method to construct a calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the HPLC and GC methods.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the GC analysis of this compound.
Conclusion
Both HPLC and GC are highly effective for the analysis of this compound. The choice of method will depend on the specific analytical goals. HPLC is a robust method for routine purity testing, while GC, especially when coupled with MS, offers higher resolution and definitive identification of volatile impurities. The provided protocols and workflows serve as a solid foundation for developing and implementing analytical methods for this important chemical intermediate.
References
Benchmarking the synthesis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene against alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of synthetic methodologies for producing 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] We present a comparative analysis of the primary synthetic route and potential alternatives, supported by available experimental data and detailed protocols to aid in methodological selection and process optimization.
At a Glance: Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The most prominent method involves the electrophilic nitration of a fluorinated precursor. Alternative strategies, while less documented for this specific molecule, can be inferred from the synthesis of structurally similar compounds and include halogen exchange reactions and synthesis from phenolic starting materials. This guide will focus on the direct nitration approach and plausible alternative routes, providing a framework for comparison.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for the primary synthetic route and its conceptual alternatives. This allows for a clear comparison of the starting materials, key reagents, and reaction conditions.
Table 1: Primary Synthetic Route - Electrophilic Nitration
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1-Fluoro-4-(trifluoromethoxy)benzene | Conc. H₂SO₄, Conc. HNO₃ | Dichloromethane | 0 - 35 | Not Specified | Major product is the para isomer (~90% of isomer mixture) | Not Specified | WO2016125185A2[2] |
Table 2: Alternative Synthetic Routes (Conceptual)
| Starting Material | Key Reagents | Proposed Reaction Type | Potential Advantages | Potential Challenges |
| 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene | Potassium Fluoride (KF), Phase Transfer Catalyst | Halogen Exchange (Halex) | High regioselectivity | Harsh reaction conditions may be required |
| 3-Fluoro-4-nitrophenol | Trifluoromethylating Agent (e.g., CF₃I, CuCF₃) | Trifluoromethylation | Direct introduction of trifluoromethoxy group | Availability and reactivity of trifluoromethylating agents |
Experimental Protocols
Detailed methodologies for the key experimental routes are provided below.
Primary Synthetic Route: Electrophilic Nitration of 1-Fluoro-4-(trifluoromethoxy)benzene
This two-step process begins with the synthesis of the precursor 1-Fluoro-4-(trifluoromethoxy)benzene, followed by its nitration.
Step 1: Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene (Conceptual, based on similar syntheses)
A plausible route to the starting material involves the fluorination of 4-(trifluoromethoxy)phenol. This can be achieved using a variety of fluorinating agents. A general procedure is outlined below:
-
To a solution of 4-(trifluoromethoxy)phenol in a suitable solvent (e.g., acetonitrile), add a fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI).
-
The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is quenched, and the product is extracted using an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 1-Fluoro-4-(trifluoromethoxy)benzene.
Step 2: Nitration of 1-Fluoro-4-(trifluoromethoxy)benzene
The following protocol is adapted from the general procedure described in patent literature for the nitration of trifluoromethoxybenzene.[2]
-
A nitrating mixture is prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid at a low temperature (typically 0°C).
-
The starting material, 1-Fluoro-4-(trifluoromethoxy)benzene, is dissolved in a chlorinated solvent such as dichloromethane.
-
The nitrating mixture is added dropwise to the solution of the starting material while maintaining the temperature between 0°C and 35°C.
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, the reaction mixture is carefully quenched with ice water.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which is a mixture of isomers. The desired this compound is the major product.[2] Further purification can be achieved by column chromatography or distillation.
Alternative Synthetic Route 1: Halogen Exchange (Halex) Reaction (Conceptual)
This method would involve the substitution of a chlorine atom with a fluorine atom in the corresponding chloro-nitro compound.
-
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene is heated with a fluoride source, typically potassium fluoride (KF), in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or sulfolane.
-
A phase-transfer catalyst (e.g., a quaternary ammonium salt) is often added to enhance the reaction rate.
-
The reaction is typically carried out at an elevated temperature (e.g., 150-250°C) for several hours.
-
Work-up involves cooling the reaction mixture, filtering off inorganic salts, and isolating the product from the solvent, often by distillation or extraction.
Alternative Synthetic Route 2: Synthesis from 3-Fluoro-4-nitrophenol (Conceptual)
This approach involves the introduction of the trifluoromethoxy group onto a pre-functionalized aromatic ring.
-
3-Fluoro-4-nitrophenol would be reacted with a suitable trifluoromethylating agent. This could involve a copper-mediated reaction with a trifluoromethyl source.
-
The reaction conditions would be highly dependent on the specific trifluoromethylating reagent used and would likely require an inert atmosphere and anhydrous conditions.
-
The product would be isolated and purified using standard techniques such as extraction and chromatography.
Mandatory Visualizations
Logical Relationship of the Primary Synthetic Route
Caption: Primary synthesis of the target compound.
Experimental Workflow for Electrophilic Nitration
Caption: Nitration experimental workflow.
References
A Comparative Cost-Benefit Analysis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene in Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances cost, efficiency, safety, and overall synthetic utility. This guide provides a comprehensive cost-benefit analysis of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene, a versatile reagent in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its performance is objectively compared with a key alternative, 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene, with a focus on their application in nucleophilic aromatic substitution (SNAr) reactions.
Executive Summary
This compound is a valuable building block, primarily utilized for its trifluoromethoxy (-OCF3) group, which can enhance the metabolic stability and lipophilicity of target molecules. The presence of a nitro group activates the benzene ring for nucleophilic aromatic substitution, a key transformation in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. While effective, its cost and the availability of alternatives necessitate a careful evaluation of its benefits. This guide presents a comparative analysis of this compound and its chloro-analogue in a representative SNAr reaction, providing quantitative data, detailed experimental protocols, and a discussion of safety and environmental considerations.
Physicochemical Properties and Cost Comparison
The choice between a fluoro and a chloro leaving group in SNAr reactions is often a trade-off between reactivity and cost. Fluorine, being more electronegative, typically makes the ipso-carbon more electrophilic and is a better leaving group in this context, often leading to higher reaction rates. However, chloro-aromatics are frequently more economical.
| Property | This compound | 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene |
| CAS Number | 123572-62-3[1] | 448-38-4 |
| Molecular Formula | C7H3F4NO3[1] | C7H3ClF3NO3 |
| Molecular Weight | 225.1 g/mol [1] | 241.54 g/mol |
| Appearance | Liquid | Solid |
| Purity | ≥98% | ≥98% |
| Indicative Price (per gram) | ~$20-30 | ~$10-20 |
Note: Prices are estimates based on publicly available data from chemical suppliers and can vary significantly based on quantity, purity, and supplier.
Performance in a Representative Nucleophilic Aromatic Substitution (SNAr) Reaction
To provide a direct comparison, we will consider a representative SNAr reaction: the synthesis of a hypothetical N-aryl-4-(trifluoromethoxy)-2-nitroaniline, a common intermediate in medicinal chemistry. The following data is a composite representation based on typical yields and reaction conditions found in the literature for similar substrates.[2]
Reaction Scheme:
General workflow for the SNAr reaction.
Comparative Experimental Data:
| Parameter | Using this compound | Using 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene |
| Reaction Time | 4-8 hours | 8-16 hours |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| Typical Yield | 85-95% | 70-85% |
| Purity of Crude Product | High | Moderate to High |
| By-product Formation | Minimal | Potential for side reactions at higher temperatures |
| Downstream Purification | Simpler (e.g., recrystallization) | May require column chromatography |
Experimental Protocols
The following are representative protocols for the synthesis of an N-aryl-4-(trifluoromethoxy)-2-nitroaniline via SNAr.
Protocol 1: Using this compound
-
Materials:
-
This compound (1.0 eq)
-
Aryl amine (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl amine, and potassium carbonate.
-
Add anhydrous DMF (approximately 10 mL per gram of the starting material).
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the desired N-aryl-4-(trifluoromethoxy)-2-nitroaniline.
-
Protocol 2: Using 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene
-
Materials:
-
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene (1.0 eq)
-
Aryl amine (1.2 eq)
-
Sodium carbonate (Na2CO3) (2.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask, combine 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene, the aryl amine, and sodium carbonate.
-
Add anhydrous DMSO (approximately 12 mL per gram of the starting material).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it into a beaker of cold water.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure N-aryl-4-(trifluoromethoxy)-2-nitroaniline.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of the SNAr reaction and a typical experimental workflow.
General mechanism of Nucleophilic Aromatic Substitution (SNAr).
A typical experimental workflow for an SNAr reaction.
Safety and Environmental Considerations
Both this compound and its chloro-analog are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
This compound: May cause skin and eye irritation.[3]
-
4-Chloro-2-nitro-1-(trifluoromethoxy)benzene: Likely to be a skin and eye irritant.
-
Nitroaromatic Compounds: Generally, nitroaromatic compounds are toxic and should be handled with care.[4]
-
Fluorinated Organic Compounds: The environmental persistence of some fluorinated compounds is a growing concern.[5][6] While the trifluoromethoxy group is valued for its metabolic stability in drug design, its environmental fate should be considered.[7]
The choice of solvent also has significant environmental implications. DMF and DMSO are common solvents for SNAr reactions but are under scrutiny for their environmental and health impacts. Greener solvent alternatives should be considered where possible.
Conclusion: A Cost-Benefit Assessment
The choice between this compound and its chloro-alternative depends on the specific priorities of the synthesis.
-
Choose this compound when:
-
Higher reaction rates and shorter reaction times are critical.
-
Milder reaction conditions are preferred to avoid degradation of sensitive functional groups.
-
Higher yields are a primary objective.
-
Simpler purification is desired.
-
-
Choose 4-Chloro-2-nitro-1-(trifluoromethoxy)benzene when:
-
Cost of starting materials is a major constraint.
-
Longer reaction times and higher temperatures are acceptable.
-
The synthetic route can accommodate a potentially more complex purification process.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-1-fluoro-2-nitrobenzene | C6H3ClFNO2 | CID 67660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Health and environmental impacts prompt a call for strict ruling on ubiquitous ‘forever chemicals’ [environment.ec.europa.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene: A Comprehensive Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This document is intended for researchers, scientists, and professionals in drug development who handle this and similar chemical compounds.
I. Immediate Safety Protocols & Spill Management
In the event of a spill or leak, immediate and appropriate action is required to mitigate exposure and prevent environmental contamination.
-
Personal Protective Equipment (PPE): Before handling any spills, ensure appropriate PPE is worn, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
In case of significant vapor release, a respirator with an appropriate cartridge may be necessary.
-
-
Spill Containment & Cleanup:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material such as sand, dry lime, or soda ash to contain the spill.[1]
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[1][2]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
II. Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in the disposal process to prevent dangerous reactions and ensure correct disposal pathways.
-
Waste Classification: this compound is classified as a halogenated organic waste due to the presence of fluorine.[3][4][5] It should not be mixed with non-halogenated organic waste.[6]
-
Container Requirements:
III. Disposal Procedures
The final disposal of this compound must be conducted by a licensed hazardous waste disposal facility.
-
Waste Accumulation: Collect the waste in a properly labeled container as described above.
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2]
-
Documentation: Provide the EHS department with a copy of the Safety Data Sheet (SDS) for this compound or a similar one if a specific SDS is not available.[2]
-
Transportation and Final Disposal: The EHS department will arrange for the transportation and final disposal of the waste in accordance with all federal, state, and local regulations.[9][10][11] Incineration at a permitted facility is a common disposal method for such organic compounds.[9]
IV. Data Summary
The following table summarizes key information for the safe handling and disposal of this compound and related compounds.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Synonyms | - | - |
| CAS Number | Not readily available | - |
| Waste Category | Halogenated Organic Waste | [3][4][5] |
| Primary Hazards | Skin Irritant, Eye Irritant, Potential for Harm if Swallowed or Inhaled | [1][9][11] |
| Incompatible Materials | Strong oxidizing agents | [9] |
| Spill Cleanup Material | Inert absorbent (sand, dry lime, soda ash) | [1][9] |
| Disposal Method | Licensed Hazardous Waste Facility, Incineration | [7][8][9][10][11][12] |
V. Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. uakron.edu [uakron.edu]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
